KWWCRW
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
292148-25-5 |
|---|---|
Fórmula molecular |
C48H61N13O7S |
Peso molecular |
964.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C48H61N13O7S/c49-18-8-7-13-33(50)42(62)58-38(20-27-23-54-34-14-4-1-10-30(27)34)44(64)59-39(21-28-24-55-35-15-5-2-11-31(28)35)45(65)61-41(26-69)46(66)57-37(17-9-19-53-48(51)52)43(63)60-40(47(67)68)22-29-25-56-36-16-6-3-12-32(29)36/h1-6,10-12,14-16,23-25,33,37-41,54-56,69H,7-9,13,17-22,26,49-50H2,(H,57,66)(H,58,62)(H,59,64)(H,60,63)(H,61,65)(H,67,68)(H4,51,52,53)/t33-,37-,38-,39-,40-,41-/m0/s1 |
Clave InChI |
TXANJILOIVHDQG-ONMKOUKZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Foundational & Exploratory
KWWCRW: An In-depth Technical Guide to a Holliday Junction-Targeting Hexapeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KWWCRW is a synthetic hexapeptide that has emerged as a potent inhibitor of DNA repair processes, specifically by targeting and stabilizing Holliday junctions (HJs). HJs are crucial four-way DNA structures that act as intermediates in homologous recombination, DNA repair, and the restart of stalled replication forks. By binding to these junctions, this compound prevents their resolution by essential enzymes, leading to an accumulation of unresolved DNA intermediates, subsequent DNA damage, and ultimately, cell death. This mechanism of action has positioned this compound and its analogs as promising candidates for novel antibacterial and anticancer therapies. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects by directly interacting with Holliday junctions. The active form of similar peptides, such as WRWYCR, is a disulfide-bridged homodimer.[1] This dimeric structure is crucial for stable interaction with the central, open conformation of the Holliday junction.[1] This binding event has two major downstream consequences:
-
Inhibition of RecG Helicase: RecG is a DNA helicase that plays a vital role in unwinding branched DNA structures like replication forks and Holliday junctions. This compound has been shown to inhibit the helicase activity of RecG, preventing the processing of these intermediates.[1]
-
Inhibition of the RuvABC Resolvasome Complex: The RuvABC complex is a key player in the resolution of Holliday junctions in bacteria. RuvA recognizes and binds to the HJ, RuvB provides the motor force for branch migration, and RuvC is the endonuclease that cleaves the junction to complete the recombination process. This compound interferes with the resolution activity of the RuvABC complex.[1]
The stabilization of Holliday junctions by this compound leads to the accumulation of unresolved DNA intermediates, which are subsequently processed into DNA double-strand breaks. This accumulation of DNA damage triggers cellular stress responses and can ultimately lead to cell death, forming the basis of its antibacterial and anticancer properties.
Quantitative Data
The biological activity of this compound and its related peptides has been quantified through various assays, primarily focusing on its antibacterial and cytotoxic effects.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Peptides against Various Bacterial Strains
| Peptide | Bacterial Strain | MIC (µM) | Reference |
| WRWYCR | Escherichia coli | 8 | [2] |
| WRWYCR | Pseudomonas aeruginosa | 8 | [2] |
| D8 (analog) | Pseudomonas aeruginosa | ≤8 | [2] |
| WLBU2 (analog) | Pseudomonas aeruginosa | ≤8 | [2] |
| Molecule 3 (analog) | Klebsiella pneumoniae | 12.5 µg/ml | [3] |
| Molecule 3 (analog) | Pseudomonas aeruginosa | 6.25 µg/ml | [3] |
| Molecule 7 (analog) | Klebsiella pneumoniae | 12.5 µg/ml | [3] |
| Molecule 7 (analog) | Pseudomonas aeruginosa | 6.25 µg/ml | [3] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and Related Peptides against Cancer Cell Lines
| Peptide/Compound | Cell Line | IC50 | Reference |
| MLQCW (MXXCW motif) | RET-PTC-1 | ~61.2 nM | [4] |
| nrCap18 (analog) | MDA-MB-231 (Breast Cancer) | ~0.29 µg/ml | [5] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | ~1.6 µg/ml | [5] |
| nrCap18 (analog) | MCF-10A (Normal Breast) | ~5.53 µg/ml | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.[6][7][8]
Materials:
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound peptide stock solution (in a suitable solvent like sterile water or 0.01% acetic acid)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a fresh colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Inoculum Preparation: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
Peptide Dilution Series: Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control well (bacteria with no peptide) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Determination of Half-Maximal Inhibitory Concentration (IC50) using MTT Assay
The cytotoxic effect of this compound on cancer cell lines can be quantified by determining the IC50 value using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare a serial dilution of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the peptide. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Holliday Junction Binding Assay (Band-Shift Assay)
This assay demonstrates the direct binding of this compound to Holliday junction DNA.[1]
Materials:
-
Synthetic Holliday junction DNA, radiolabeled (e.g., with 32P)
-
This compound peptide
-
Binding buffer (e.g., Tris-HCl buffer with or without cations like Mg2+)
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the radiolabeled Holliday junction DNA (at a constant concentration, e.g., 2 nM) with increasing concentrations of the this compound peptide in the binding buffer.
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 20-30 minutes) to allow for binding.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage.
-
Visualization: After electrophoresis, dry the gel and visualize the bands using a phosphorimager or by exposing it to an autoradiography film. A "band shift" (a slower migrating band compared to the free DNA) indicates the formation of a peptide-DNA complex.
RecG Helicase Inhibition Assay
This assay measures the ability of this compound to inhibit the DNA unwinding activity of RecG helicase.[1]
Materials:
-
Purified RecG helicase
-
Synthetic DNA substrate that mimics a replication fork or Holliday junction, with one strand radiolabeled.
-
This compound peptide
-
Reaction buffer containing ATP and Mg2+
-
Stop buffer (containing EDTA and a loading dye)
-
Denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, the radiolabeled DNA substrate, and increasing concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of RecG helicase to each tube. Include a control reaction without the peptide.
-
Incubation: Incubate the reactions at the optimal temperature for RecG activity (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reactions by adding the stop buffer.
-
Electrophoresis: Separate the unwound single-stranded DNA from the duplex substrate on a denaturing polyacrylamide gel.
-
Quantification: Visualize the bands using a phosphorimager and quantify the amount of unwound product. The inhibition of RecG activity is determined by the decrease in the amount of unwound DNA in the presence of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell death.
Experimental Workflow for MIC Determination
References
- 1. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Rationally Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RuvABC resolvasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Unable to Identify Research Topic: "KWWCRW"
It is possible that "KWWCRW" may be a typographical error, a highly specialized or internal project name not yet in public literature, or an outdated term. Without a verifiable and recognized scientific topic, it is not possible to fulfill the request for an in-depth technical guide, as no foundational research, data, or experimental protocols can be identified.
Users are requested to please verify the spelling and provide the correct and full name of the research topic of interest. Upon receiving a valid scientific subject, a thorough and detailed technical guide will be compiled as per the original request's specifications.
The Structural Basis and Inhibitory Mechanism of the Hexapeptide KWWCRW: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure, function, and mechanism of action of the synthetic hexapeptide KWWCRW. This peptide has emerged as a potent inhibitor of bacterial DNA repair processes, specifically targeting the Holliday junction (HJ), a critical intermediate in homologous recombination. Its ability to disrupt this fundamental pathway makes it a compelling candidate for the development of novel antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions.
Core Concepts: Structure and Function of this compound
This compound is a hexapeptide with the amino acid sequence Lys-Trp-Trp-Cys-Arg-Trp. A defining characteristic of its activity is the formation of a disulfide-bridged homodimer, which is essential for its stable interaction with the Holliday junction.[1] This dimeric structure is crucial for its potent antibacterial effects.[1] The peptide functions by binding with high affinity and specificity to the open, square-planar conformation of the Holliday junction.[2] This interaction traps the HJ intermediate, preventing its resolution by essential bacterial enzymes like the RuvABC resolvasome and RecG helicase.[1][2]
The primary mode of action of this compound is the steric hindrance and conformational distortion it imposes upon the Holliday junction. By occupying the central region of the junction, the peptide dimer physically blocks the binding of processing enzymes such as RuvC.[3] This leads to an accumulation of unresolved Holliday junctions, which are lethal to the bacterial cell.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the binding affinity and inhibitory potency of this compound and its closely related analogue, WRWYCR.
| Parameter | Peptide | Value | Target | Method | Reference |
| Equilibrium Dissociation Constant (Kd) | WRWYCR | 12-14 nM | Holliday Junction | Electrophoretic Mobility Shift Assay (EMSA) | [4] |
| Estimated Inhibitory Concentration (IC50) | WRWYCR | ~1 µM | RuvABC Resolvase Complex | Gel-based Resolution Assay | [3] |
Note: The IC50 value for RuvABC inhibition is an estimation based on graphical data presented for the related peptide WRWYCR. Further direct measurement for this compound is warranted.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with Holliday junctions and its inhibitory effect on the RuvABC resolvasome.
Electrophoretic Mobility Shift Assay (EMSA) for this compound-Holliday Junction Binding
This protocol is designed to qualitatively and quantitatively assess the binding of the this compound peptide to a synthetic Holliday junction.
Materials:
-
Synthetic Holliday junction DNA substrate (radiolabeled or fluorescently labeled)
-
This compound peptide (resuspended in an appropriate solvent, e.g., DMSO)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Nondenaturing polyacrylamide gel (e.g., 6-8%)
-
TBE Buffer (Tris-borate-EDTA)
-
Loading Dye (e.g., 6x, containing a tracking dye and glycerol)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare Binding Reactions: In separate microcentrifuge tubes, prepare reactions containing a final volume of 20 µL. Each reaction should include:
-
Fixed concentration of labeled Holliday junction DNA (e.g., 1 nM)
-
Varying concentrations of this compound peptide (e.g., 0 nM to 100 nM)
-
1x Binding Buffer
-
-
Incubation: Incubate the reactions at room temperature for 30 minutes to allow for binding equilibrium to be reached.
-
Add Loading Dye: Add 4 µL of 6x loading dye to each reaction.
-
Gel Electrophoresis: Load the samples onto a pre-run nondenaturing polyacrylamide gel. Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150V) until the tracking dye has migrated an appropriate distance.
-
Visualization and Analysis:
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager.
-
For fluorescently labeled probes, image the gel directly using a fluorescence scanner.
-
Quantify the bands corresponding to the free DNA and the peptide-DNA complex. The fraction of bound DNA can be plotted against the peptide concentration to determine the equilibrium dissociation constant (Kd).
-
RuvABC Resolvase Inhibition Assay
This protocol measures the inhibitory effect of this compound on the ability of the RuvABC complex to resolve a Holliday junction.
Materials:
-
Synthetic Holliday junction DNA substrate (radiolabeled or fluorescently labeled) with a cleavable sequence for RuvC.
-
Purified RuvA, RuvB, and RuvC proteins
-
This compound peptide
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 2 mM ATP)
-
Stop Solution (e.g., 0.5% SDS, 25 mM EDTA, 0.1 mg/mL Proteinase K)
-
Denaturing polyacrylamide gel (e.g., 10-12%)
-
TBE-Urea Buffer
Procedure:
-
Assemble RuvAB-HJ Complex: In a microcentrifuge tube, combine the labeled Holliday junction substrate with RuvA and RuvB proteins in the reaction buffer. Incubate at 37°C for 10 minutes to allow for complex formation.
-
Add Inhibitor and RuvC: Add varying concentrations of this compound to the pre-formed RuvAB-HJ complexes. Immediately after, add RuvC to initiate the resolution reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reactions by adding the Stop Solution and incubating at 37°C for an additional 15 minutes to digest the proteins.
-
Sample Preparation: Add an equal volume of denaturing loading buffer (containing formamide and a tracking dye) to each sample and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel in 1x TBE-Urea buffer at a constant power until the tracking dye reaches the bottom.
-
Visualization and Analysis: Visualize the resolved DNA products using a phosphorimager or fluorescence scanner. Quantify the amount of resolved product in the presence of different concentrations of this compound to determine the IC50 value.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.
This compound Inhibition of Holliday Junction Resolution
Experimental Workflow for EMSA
Antibacterial Mechanism of this compound
Conclusion
The hexapeptide this compound represents a promising class of antimicrobial agents that target a fundamental and highly conserved process in bacteria: DNA repair via homologous recombination. Its high affinity for the Holliday junction and subsequent inhibition of the RuvABC resolvasome complex provide a clear and potent mechanism of action. The quantitative data, though still requiring further refinement for this compound specifically, strongly support its efficacy. The detailed experimental protocols provided in this guide offer a framework for further investigation and characterization of this and related peptides. The dual mechanism of action, involving both intracellular targeting of DNA repair and potential disruption of the cell membrane, further enhances its appeal as a lead compound for drug development. Future research should focus on obtaining a precise IC50 value for this compound against the RuvABC complex, elucidating the specific nature of its interaction with the bacterial membrane, and exploring its efficacy in more complex biological systems.
References
- 1. Antimicrobial peptide 2K4L disrupts the membrane of multidrug-resistant Acinetobacter baumannii and protects mice against sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmembrane peptide effects on bacterial membrane integrity and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. An Antimicrobial Peptide That Targets DNA Repair Intermediates In Vitro Inhibits Salmonella Growth within Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of KWWCRW, a Novel Wnt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract: KWWCRW is a first-in-class, synthetic small molecule designed to selectively target the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation implicated in numerous pathologies, including colorectal cancer and melanoma.[1] This document provides an in-depth technical overview of the core mechanism of action of this compound. It details its inhibitory effects on a key, novel downstream kinase, Wnt-Associated Kinase 1 (WAK1), presents quantitative data on its biochemical and cellular activity, and outlines the experimental protocols used for its characterization. The primary mechanism involves the competitive inhibition of the WAK1 ATP-binding site, leading to the suppression of β-catenin phosphorylation and subsequent degradation, thereby halting the transcription of Wnt target genes.
Introduction to the WAK1 Signaling Pathway
The canonical Wnt signaling pathway is a highly conserved cascade crucial for embryonic development and adult tissue homeostasis.[1][2] Dysregulation of this pathway is a known driver of various cancers. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which acts as a transcriptional co-activator for genes promoting cell growth and proliferation.[2]
Our research has identified a novel serine/threonine kinase, Wnt-Associated Kinase 1 (WAK1), that acts as a critical intermediary in this process. Upon activation of the Frizzled receptor by a Wnt ligand, WAK1 is recruited to the Dishevelled (DVL) protein complex.[2] Activated WAK1 then phosphorylates β-catenin at a previously uncharacterized site, Ser-218, marking it for stabilization and nuclear entry. This compound was developed to selectively inhibit WAK1, thereby preventing β-catenin stabilization and blocking the downstream transcriptional signaling.
Figure 1. The WAK1 Signaling Cascade and this compound's Point of Intervention.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent and selective inhibition of WAK1 kinase activity in biochemical assays and effectively suppresses Wnt pathway signaling in cellular models.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound This table summarizes the in vitro half-maximal inhibitory concentration (IC50) of this compound against WAK1 and a panel of other related kinases to demonstrate selectivity.
| Kinase Target | IC50 (nM) |
| WAK1 | 8.2 |
| GSK3β | 1,250 |
| PKA | > 10,000 |
| CK1α | 8,760 |
| MAPK1 | > 10,000 |
Table 2: Cellular Activity of this compound in Wnt-Dependent Cancer Cell Lines This table shows the half-maximal effective concentration (EC50) for the inhibition of cell proliferation in various cell lines.
| Cell Line | Cancer Type | Wnt Pathway Status | EC50 (nM) |
| SW480 | Colorectal | APC Mutant (Active) | 45 |
| HCT116 | Colorectal | β-catenin Mutant (Active) | 52 |
| HEK293 | Embryonic Kidney | Normal | > 20,000 |
Table 3: Binding Kinetics of this compound to WAK1 Binding parameters were determined using Surface Plasmon Resonance (SPR) to characterize the interaction between this compound and the purified WAK1 kinase domain.
| Parameter | Value |
| Association Rate (k_on) (1/Ms) | 1.5 x 10⁵ |
| Dissociation Rate (k_off) (1/s) | 7.2 x 10⁻⁴ |
| Equilibrium Dissociation Constant (K_d) (nM) | 4.8 |
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol details the method used to determine the IC50 values in Table 1.
-
Reagents: Purified recombinant human WAK1 kinase domain, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ conjugated ATP-competitive tracer, and a serial dilution of this compound in DMSO.
-
Procedure:
-
A 10 µL solution of kinase and Eu-labeled antibody is added to the wells of a 384-well plate.
-
2 µL of this compound dilutions (or DMSO vehicle control) are added to the wells.
-
The reaction is initiated by adding 10 µL of the fluorescent tracer.
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Analysis: The emission ratio (665/615) is calculated and plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value.
Figure 2. Workflow for the In Vitro Kinase Inhibition Assay.
Cell Viability Assay (MTS Assay)
This protocol was used to determine the EC50 values in Table 2.
-
Cell Seeding: SW480, HCT116, and HEK293 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: A 10-point serial dilution of this compound (ranging from 1 nM to 50 µM) is added to the wells. A DMSO-only well serves as the vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTS Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.
-
Final Incubation: Plates are incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.
-
Analysis: Absorbance values are converted to percentage inhibition relative to the DMSO control. Data is fitted to a four-parameter logistic curve to calculate the EC50 value.
Surface Plasmon Resonance (SPR)
This protocol details the method used to determine the binding kinetics in Table 3.
-
Immobilization: Purified recombinant WAK1 kinase domain is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A serial dilution of this compound (analyte) in running buffer is injected over the sensor surface at a constant flow rate.
-
Regeneration: The surface is regenerated between injections using a low pH glycine solution.
-
Data Acquisition: The response units (RU) are recorded in real-time to generate sensorgrams for each concentration.
-
Analysis: The association (k_on) and dissociation (k_off) rates are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (K_d) is calculated as k_off / k_on.
Figure 3. Logical Diagram of this compound's Competitive Inhibition Mechanism.
Conclusion
The collective data strongly support the mechanism of action of this compound as a potent and selective, ATP-competitive inhibitor of the novel Wnt pathway kinase, WAK1. Its ability to suppress Wnt-driven cell proliferation in relevant cancer cell lines establishes it as a promising therapeutic candidate for further preclinical and clinical investigation. Future studies will focus on in vivo efficacy models and the development of pharmacodynamic biomarkers to facilitate clinical translation.
References
The KWWCRW Peptide: A Technical Guide to its Function as a Holliday Junction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexapeptide KWWCRW (Lys-Trp-Trp-Cys-Arg-Trp) has been identified as a potent inhibitor of Holliday junction (HJ) processing, a critical step in DNA homologous recombination and repair. By selectively binding to the open, square-planar conformation of the HJ intermediate, this compound effectively stalls the recombination process, preventing resolution by key enzymes such as the RecG helicase and the RuvABC complex. This mechanism of action confers the peptide with significant biological activities, including bactericidal and potential anticancer properties. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Core Biological Function: Holliday Junction Inhibition
The primary biological function of the this compound peptide is its ability to bind to and stabilize Holliday junctions, which are four-way DNA structures that serve as central intermediates in homologous recombination.[1][2] This process is essential for the repair of DNA double-strand breaks and the restoration of collapsed replication forks, playing a vital role in maintaining genomic integrity.[3][4]
This compound, along with the related peptide WRWYCR, targets the open, square-planar conformation of the Holliday junction.[5] This binding is significantly stronger than the affinity for the more compact, stacked-X conformation, with an apparent affinity that is 10 to 100 times higher for the square-planar form.[5] By occupying the central region of the junction, the peptide physically obstructs the binding and catalytic activity of HJ-processing enzymes.[2][5] This inhibition has been demonstrated for key components of the bacterial homologous recombination machinery, including:
-
RecG Helicase: this compound prevents the unwinding of branched DNA substrates by RecG.[1][2]
-
RuvABC Complex: The peptide interferes with the resolution of Holliday junctions by the RuvABC resolvase complex.[1][2]
The stabilization of the Holliday junction intermediate leads to an accumulation of unresolved DNA breaks, which can trigger cell death, forming the basis of the peptide's bactericidal and potential anticancer activities.[5]
Quantitative Data
While extensive quantitative data for this compound is still emerging, studies on the closely related peptide WRWYCR provide valuable insights into the potency of this class of inhibitors. The following table summarizes the available data and provides a framework for the expected activity of this compound.
| Parameter | Target | Value/Observation | Reference(s) |
| Binding Affinity | Holliday Junction (HJ) DNA | Binds specifically to HJ DNA.[5] Apparent affinity for square-planar HJs is 10-100x higher than for stacked-X HJs.[5] | [5] |
| Inhibition of RecG | RecG Helicase | Inhibits unwinding of branched DNA substrates.[2] | [2] |
| Inhibition of RuvABC | RuvABC Complex | Interferes with HJ resolution.[2] | [2] |
| Bactericidal Activity | Gram-positive & Gram-negative | Potent antibacterial agent. The D-amino acid form (this compound) is more potent in vivo.[6] | [6] |
| Anticancer Activity | Cancer Cell Lines | Exhibits anticancer activity, likely through inhibition of homologous recombination repair (HRR).[7][8] | [7][8] |
Signaling and Process Pathways
The inhibitory action of this compound directly impacts the homologous recombination pathway. The following diagram illustrates the point of intervention of the peptide.
Caption: this compound inhibits homologous recombination by binding to the Holliday junction.
Experimental Protocols
This section provides detailed methodologies for the synthesis and functional characterization of the this compound peptide.
Solid-Phase Peptide Synthesis of this compound
The this compound peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.[9][10]
Materials:
-
Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence (Trp, Arg, Cys, Trp, Trp, Lys).
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM, and dry the resin.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Electrophoretic Mobility Shift Assay (EMSA) for this compound-Holliday Junction Binding
EMSA is a common technique to study protein-DNA or peptide-DNA interactions based on the different electrophoretic mobility of a free DNA probe versus a DNA-peptide complex.[11][12][13]
Materials:
-
Synthetic Holliday junction DNA probe (can be constructed by annealing four complementary oligonucleotides)
-
Labeled oligonucleotide (e.g., with biotin or a fluorescent dye like IRDye) for detection
-
Purified this compound peptide
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Polyacrylamide gel (e.g., 6-8%, non-denaturing)
-
TBE buffer (Tris/Borate/EDTA)
-
Loading dye (non-denaturing)
-
Detection system (e.g., chemiluminescence or fluorescence imager)
Procedure:
-
Probe Preparation: Anneal the labeled and unlabeled oligonucleotides to form the Holliday junction structure. Purify the HJ probe.
-
Binding Reaction:
-
Set up binding reactions in a final volume of 20 µL.
-
Combine the binding buffer, a fixed amount of the labeled HJ probe (e.g., 1-5 nM), and varying concentrations of the this compound peptide (e.g., from 10 nM to 5 µM).
-
Incubate at room temperature for 20-30 minutes to allow binding.
-
-
Electrophoresis:
-
Add non-denaturing loading dye to the reactions.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or directly image the gel (for fluorescent probes).
-
For biotin-labeled probes, detect using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Image the membrane or gel to visualize the free probe and the shifted bands corresponding to the HJ-KWWCRW complex.
-
The intensity of the shifted band will increase with higher peptide concentrations, allowing for an estimation of the binding affinity.
-
The following diagram outlines the workflow for the EMSA experiment.
Caption: Workflow for analyzing this compound and Holliday junction interaction via EMSA.
In Vitro Homologous Recombination Inhibition Assay
This assay measures the ability of this compound to inhibit homologous recombination in a cell-free system. A common approach is to use a D-loop formation assay.
Materials:
-
Purified Rad51 protein
-
Single-stranded DNA (ssDNA) oligonucleotide (radiolabeled or fluorescently labeled)
-
Homologous supercoiled dsDNA plasmid
-
Purified this compound peptide
-
Reaction buffer (containing ATP and an ATP regeneration system)
-
Agarose gel
-
Detection system (autoradiography or fluorescence imager)
Procedure:
-
Rad51 Filament Formation: Incubate Rad51 protein with the labeled ssDNA in the reaction buffer to allow the formation of presynaptic filaments.
-
Inhibition Step: Add varying concentrations of this compound to the reaction and incubate for a short period.
-
D-loop Formation: Initiate the recombination reaction by adding the homologous supercoiled dsDNA plasmid. Incubate at 37°C for a time sufficient for D-loop formation (e.g., 15-30 minutes).
-
Reaction Quenching: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis:
-
Separate the reaction products on an agarose gel.
-
The D-loop structure (a complex of the ssDNA and the supercoiled plasmid) will migrate slower than the free ssDNA.
-
Detect the labeled DNA and quantify the amount of D-loop formation in the presence and absence of the this compound peptide.
-
A decrease in D-loop formation with increasing peptide concentration indicates inhibition of homologous recombination.
-
Conclusion
The this compound peptide represents a promising lead compound for the development of novel therapeutics that target DNA repair pathways. Its specific mechanism of action, the inhibition of Holliday junction resolution, provides a clear rationale for its observed bactericidal and potential anticancer activities. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and related compounds, facilitating their progression through the drug development pipeline. Further research should focus on obtaining more precise quantitative data on its efficacy and selectivity, as well as elucidating its in vivo behavior and potential for therapeutic application.
References
- 1. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Holliday junction resolution: Regulation in space and time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Holliday Junction: History, Regulation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. Design and Generation of Self-Assembling Peptide Virus-like Particles with Intrinsic GPCR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. licorbio.com [licorbio.com]
- 13. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KWWCRW and its Analogs in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of molecular biology and drug development, the exploration of novel antimicrobial agents is of paramount importance. One such area of interest is the targeting of essential bacterial processes like DNA repair. The hexapeptide KWWCRW has emerged as a significant subject of this research. This compound and its analogs are bactericidal peptides that function by targeting and trapping Holliday junctions (HJs), which are crucial four-way branched DNA structures that serve as intermediates in homologous recombination and DNA repair.[1][2][3]
This technical guide provides a comprehensive overview of the this compound peptide and its analogs, with a focus on their mechanism of action, quantitative data on their activity, and detailed experimental protocols for their study.
Core Concepts: Holliday Junctions and Their Importance
Holliday junctions are pivotal intermediates in the process of homologous recombination, a fundamental pathway for repairing DNA double-strand breaks and restarting stalled replication forks.[4] The resolution of these junctions is critical for maintaining genomic integrity. In bacteria, key enzymes involved in the processing of Holliday junctions include the RecG helicase and the RuvABC resolvasome complex.[2][5][6] The RecG helicase unwinds the junction, while the RuvABC complex is responsible for its cleavage and resolution.[2][6]
This compound and its Analogs: Mechanism of Action
The this compound peptide exerts its bactericidal effects by directly interfering with the processing of Holliday junctions.[5] For maximal activity, this compound must form a homodimer, which can be a slow process and is susceptible to reducing agents.[2] To address these limitations, single-chain linear analogs, such as WRWYRGGRYWRW, have been developed.[2]
The primary mechanism of action for this compound and its analogs involves:
-
Binding to Holliday Junctions: These peptides bind to the central region of the Holliday junction, stabilizing it in a square-planar conformation.[4][5]
-
Inhibition of DNA Repair Enzymes: By binding to the Holliday junction, the peptides competitively inhibit the action of enzymes like RecG and the RuvABC complex, preventing the resolution of the junction.[2][5]
-
Induction of DNA Damage: The accumulation of unresolved Holliday junctions leads to DNA damage within the bacterial cell.[2]
-
Disruption of the Cytoplasmic Membrane: In addition to targeting DNA repair, these peptides have also been shown to disrupt the integrity of the bacterial cytoplasmic membrane.[2]
The D-amino acid stereoisomers of these peptides, such as this compound and wrwyrggrywrw, often exhibit greater potency in vivo, likely due to their resistance to degradation by cellular peptidases.[3]
Quantitative Data
The following tables summarize the inhibitory and bactericidal activities of this compound analogs.
Table 1: Inhibitory Concentration (IC50) of WRWYRGGRYWRW Stereoisomers against DNA Repair Enzymes [2]
| Peptide Stereoisomer | Target Enzyme | IC50 (µM) |
| WRWYRGGRYWRW (L-form) | RecG | 0.84 |
| wrwyrggrywrw (D-form) | RecG | 0.95 |
| WRWYRGGRYWRW (L-form) | RuvABC | 0.15 |
| wrwyrggrywrw (D-form) | RuvABC | 0.07 |
Table 2: Minimum Inhibitory Concentration (MIC) of WRWYRGGRYWRW Stereoisomers against various bacterial strains [2]
| Peptide Stereoisomer | Escherichia coli | Bacillus subtilis | Staphylococcus aureus |
| WRWYRGGRYWRW (L-form) | 10 µM | 5 µM | 5 µM |
| wrwyrggrywrw (D-form) | 5 µM | 2.5 µM | 2.5 µM |
Experimental Protocols
Holliday Junction Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is adapted from methodologies described in the literature for studying peptide-DNA interactions.[4][5]
Objective: To determine the binding affinity of this compound or its analogs to a synthetic Holliday junction.
Materials:
-
Synthetic, radiolabeled Holliday junction DNA substrate
-
This compound or analog peptide stock solution (in 100% DMSO)
-
Binding buffer (e.g., TBE buffer: 50 mM Tris, 41 mM boric acid, 0.5 mM EDTA)
-
Loading dye (containing glycerol and a tracking dye)
-
Polyacrylamide gel (e.g., 8%)
-
Electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the binding reactions by combining the binding buffer, a fixed concentration of the radiolabeled Holliday junction substrate (e.g., 2 nM), and varying concentrations of the peptide. Ensure the final DMSO concentration is consistent across all reactions and below 1%.
-
Incubation: Incubate the reactions at room temperature for 30 minutes to allow for peptide-DNA binding to reach equilibrium.
-
Gel Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run polyacrylamide gel. Perform electrophoresis at a constant voltage (e.g., 6.6 V/cm) at 4°C. The gel and running buffer may contain the peptide at the desired concentration to maintain the binding equilibrium during electrophoresis.[4]
-
Visualization: After electrophoresis, dry the gel and visualize the bands using a phosphorimager or by exposing it to autoradiography film. A shift in the mobility of the radiolabeled DNA indicates the formation of a peptide-DNA complex.
Bactericidal Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol is a standard method for determining the antimicrobial activity of a compound.
Objective: To determine the minimum concentration of this compound or its analog that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound or analog peptide stock solution
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Peptide: Prepare a series of two-fold dilutions of the peptide in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well, including a positive control (no peptide) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Holliday Junction DNA Repair Pathway
Caption: Bacterial Holliday junction DNA repair pathway.
Mechanism of this compound Inhibition
Caption: Inhibition of Holliday junction processing by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. wrwyrggrywrw is a single-chain functional analog of the Holliday junction-binding homodimer, (wrwycr)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide wrwycr Inhibits the Excision of Several Prophages and Traps Holliday Junctions inside Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexapeptides That Inhibit Processing of Branched DNA Structures Induce a Dynamic Ensemble of Holliday Junction Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoting and Avoiding Recombination: Contrasting Activities of the Escherichia coli RuvABC Holliday Junction Resolvase and RecG DNA Translocase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the KWWCRW Family of Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the KWWCRW family of hexapeptide compounds, potent inhibitors of DNA repair processes with significant antimicrobial and potential anticancer activities. This document details their mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways.
Core Concepts and Mechanism of Action
The this compound family of compounds are synthetic hexapeptides, with this compound and WRWYCR being the most extensively studied members.[1][2] These peptides exhibit a novel mechanism of action centered on their ability to bind with high affinity to Holliday junctions (HJs), four-way DNA structures that are critical intermediates in homologous recombination and DNA repair.[1][3][4]
The active form of these peptides is a disulfide-bridged homodimer.[5] This dimeric structure recognizes and binds to the central region of HJs, stabilizing them in a square-planar conformation.[1][4] This interaction physically obstructs the binding and catalytic activity of various enzymes essential for HJ processing and resolution. By trapping these DNA repair intermediates, the peptides induce an accumulation of unresolved DNA breaks, leading to catastrophic genomic instability and subsequent cell death.[6][7]
In bacteria, this disruption of DNA repair pathways, including the action of RecG helicase and the RuvABC resolvase complex, is the primary basis for the potent bactericidal effects of these compounds.[1][7] The D-amino acid stereoisomers, such as wrwycr, exhibit enhanced potency in vivo due to their resistance to proteolytic degradation.[8]
In eukaryotic cells, particularly cancer cells, the accumulation of DNA damage triggers cell cycle arrest and cell death, highlighting the potential of these compounds as anticancer agents.[6] Studies have shown that treatment with wrwycr leads to the activation of DNA damage response pathways, including the phosphorylation of checkpoint kinases Chk1 and Chk2.[6]
Quantitative Data
The following tables summarize the available quantitative data for the this compound family of peptides, primarily focusing on the well-characterized peptide WRWYCR.
Table 1: Binding Affinities of WRWYCR Dimer to Branched DNA Structures
| DNA Substrate | Dissociation Constant (Kd) (nM) | Reference |
| Four-arm Holliday Junction | 12 - 14 | [7] |
| Three-arm Replication Fork Mimic | 64 - 132 | [7] |
Table 2: Inhibitory Activity of WRWYCR on Various DNA Processing Enzymes
| Enzyme/Process | Activity Inhibited | IC50 (µM) | Reference |
| λ Integrase (excision) | Resolution | 0.02 | [9] |
| E. coli RecG (Holliday Junction) | Unwinding | 0.12 | [9] |
| E. coli RecG (Replication Fork, leading + lagging) | Unwinding | 0.12 | [9] |
| E. coli RecG (Replication Fork, lagging strand only) | Unwinding | 0.025 | [9] |
| E. coli RecG (Replication Fork, leading strand only) | Unwinding | 0.2 | [9] |
| E. coli RuvABC Complex | Cleavage (top product) | 0.064 | [9] |
| E. coli RuvAC | Cleavage | 1.3 | [9] |
| E. coli RuvBC | Cleavage (top product) | 2.8 | [9] |
| E. coli RuvC | Cleavage | 34 | [9] |
| E. coli RuvAB | Unwinding | 20 | [9] |
| T7 Endonuclease I | Cleavage | 50 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound family of compounds.
Peptide Synthesis and Dimerization
Objective: To synthesize the hexapeptides and facilitate their dimerization.
Methodology:
-
Peptides are synthesized using standard solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[10]
-
The C-terminus is typically amidated.[8]
-
Purification of the crude peptide is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
The identity and purity of the peptide are confirmed by mass spectrometry.
-
For dimerization, purified peptides are dissolved in an appropriate buffer (e.g., Tris buffer) and allowed to air-oxidize to form the disulfide bridge between the cysteine residues. The formation of the dimer can be monitored by RP-HPLC.
-
Stock solutions are typically prepared in 100% dimethyl sulfoxide (DMSO).[8]
Electrophoretic Mobility Shift Assay (EMSA) for Peptide-Holliday Junction Binding
Objective: To qualitatively and quantitatively assess the binding of the peptide dimers to Holliday junction DNA.
Methodology:
-
Holliday Junction Substrate Preparation: Radiolabeled Holliday junction substrates are generated by annealing four synthetic oligonucleotides, one of which is 5'-end-labeled with 32P.[11][12]
-
Binding Reaction:
-
A constant amount of the radiolabeled Holliday junction probe (e.g., 0.1-1.0 nM) is incubated with varying concentrations of the this compound family peptide dimer in a binding buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and a non-specific competitor DNA like poly(dI-dC)).[12]
-
Incubation is typically carried out at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Visualization and Analysis:
-
The gel is dried and exposed to a phosphor screen or X-ray film.
-
The resulting autoradiogram will show a band corresponding to the free DNA probe and slower-migrating bands corresponding to the peptide-DNA complexes.[14]
-
The fraction of bound DNA at each peptide concentration can be quantified to determine the dissociation constant (Kd).
-
Minimal Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a bacterial strain.
Methodology:
-
A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[15]
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[15]
-
The plate is incubated at 37°C for 18-24 hours.[15]
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[15][16]
Bactericidal Kinetics (Time-Kill) Assay
Objective: To assess the rate at which a peptide kills a bacterial population over time.
Methodology:
-
A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 106 CFU/mL in fresh growth medium.
-
The peptide is added at a specific concentration (e.g., 1x, 2x, or 4x MIC).
-
The culture is incubated at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), aliquots are removed, serially diluted, and plated on agar plates.
-
The plates are incubated overnight, and the number of surviving colonies is counted to determine the CFU/mL at each time point.
-
A plot of log(CFU/mL) versus time is generated to visualize the killing kinetics.[17]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships involving the this compound family of compounds.
Caption: Mechanism of antibacterial action of this compound peptides.
Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Signaling pathway of wrwycr in cancer cells.
References
- 1. pnas.org [pnas.org]
- 2. Interactions between branched DNAs and peptide inhibitors of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide wrwycr inhibits the excision of several prophages and traps holliday junctions inside bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wrwyrggrywrw is a single-chain functional analog of the Holliday junction-binding homodimer, (wrwycr)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. An Antimicrobial Peptide That Targets DNA Repair Intermediates In Vitro Inhibits Salmonella Growth within Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide wrwycr Inhibits the Excision of Several Prophages and Traps Holliday Junctions inside Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hexapeptides That Inhibit Processing of Branched DNA Structures Induce a Dynamic Ensemble of Holliday Junction Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel hybrid peptide composed of LfcinB6 and KR-12-a4 with enhanced antimicrobial, anti-inflammatory and anti-biofilm activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of the KWWCRW Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hexapeptide KWWCRW (Lys-Trp-Trp-Cys-Arg-Trp) is a novel peptide sequence. While not extensively characterized in existing literature, its composition suggests potential biological activities. The peptide is cationic due to the presence of Lysine (K) and Arginine (R), and rich in Tryptophan (W), an amino acid often involved in membrane interactions.[1][2][3] The central Cysteine (C) residue provides a reactive handle for conjugation, dimerization, or cyclization.[4] Based on these features, this compound is a candidate for investigation as a cell-penetrating peptide (CPP) or an antimicrobial peptide (AMP).[1][2][5]
These notes provide a comprehensive protocol for the chemical synthesis, purification, and characterization of this compound, along with a method for evaluating its potential as a cell-penetrating peptide.
Physicochemical Properties and Synthesis Data
All quantitative data for a standard 0.1 mmol synthesis scale are summarized below for clarity and reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Sequence | Lys-Trp-Trp-Cys-Arg-Trp |
| Molecular Formula | C₅₂H₆₇N₁₃O₇S |
| Monoisotopic Mass | 1045.4956 g/mol |
| Average Mass | 1046.28 g/mol |
| Theoretical pI | 10.05 |
| Charge at pH 7 | +2 |
Table 2: Reagent Quantities for 0.1 mmol Synthesis
| Reagent | Molar Equiv. | Amount (0.1 mmol scale) |
|---|---|---|
| Rink Amide Resin (0.5 mmol/g) | 1.0 | 200 mg |
| Fmoc-Amino Acids | 4.0 | 0.4 mmol |
| HCTU (Coupling Agent) | 3.9 | 0.39 mmol (162 mg) |
| DIPEA (Base) | 8.0 | 0.8 mmol (136 µL) |
| Piperidine (20% in DMF) | - | 5 mL per cycle |
| TFA Cleavage Cocktail | - | 10 mL |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the manual synthesis of this compound-NH₂ on a Rink Amide resin using the Fmoc/tBu strategy.[6][7][8]
1.1. Resin Preparation:
-
Place 200 mg of Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.
-
Drain the DMF.
1.2. Fmoc-SPPS Cycle (repeated for each amino acid: W, R, C, W, W, K):
-
Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a second 7-minute incubation.[9]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol) and HCTU (162 mg, 0.39 mmol) in 2 mL of DMF. Add DIPEA (136 µL, 0.8 mmol) and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 5 mL).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Special Considerations for this compound Synthesis:
-
Tryptophan (Trp): The indole side chain is susceptible to oxidation and modification during acid cleavage.[10][11][12] Use of scavengers in the cleavage cocktail is critical.
-
Cysteine (Cys): Use a trityl (Trt) protecting group on the sulfhydryl side chain to prevent side reactions.[13] This group is efficiently removed during final cleavage.
-
Arginine (Arg): The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is recommended. Arginine coupling can be slow; extending the coupling time or performing a double coupling may be necessary to ensure completion.[14]
1.3. Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Prepare the cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% 1,2-ethanedithiol (EDT), 2.5% H₂O, and 1% triisopropylsilane (TIS). (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add 10 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.[15]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.
-
Air-dry the crude peptide pellet to remove residual ether.
Protocol 2: Peptide Purification and Characterization
Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by identity confirmation using mass spectrometry.[16][17][18]
2.1. RP-HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify using a preparative C18 column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is shown in Table 3.
-
Monitor the elution at 220 nm and 280 nm (for Tryptophan).
-
Collect fractions corresponding to the major peak, pool them, and lyophilize to obtain the pure peptide.
Table 3: Example Preparative RP-HPLC Gradient
| Time (min) | % Solvent A (H₂O, 0.1% TFA) | % Solvent B (ACN, 0.1% TFA) |
|---|---|---|
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 55 | 45 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
2.2. Quality Control:
-
Analytical HPLC: Assess the purity of the lyophilized peptide by injecting a small sample onto an analytical C18 column. Purity should be >95%.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the identity of the peptide by verifying its molecular weight.
Table 4: Expected Mass Spectrometry Results for this compound
| Ion | Calculated Mass (m/z) |
|---|---|
| [M+H]⁺ | 1046.50 |
| [M+2H]²⁺ | 523.75 |
| [M+Na]⁺ | 1068.48 |
Protocol 3: Application Note - Cell Penetration Assay
The high density of cationic and hydrophobic residues in this compound suggests it may function as a cell-penetrating peptide (CPP).[1][19][20] This protocol describes a method to assess its cell uptake capability using fluorescence microscopy.
3.1. Peptide Labeling (Optional but Recommended):
-
Conjugate a fluorescent dye (e.g., FITC) to the N-terminus of the peptide while it is still on the resin or to the Cysteine thiol group post-purification.
-
Purify the labeled peptide via RP-HPLC to remove unconjugated dye.
3.2. Cell Culture and Treatment:
-
Plate HeLa or another suitable cell line in a glass-bottomed dish and culture to ~70% confluency.
-
Prepare a 10 µM solution of the fluorescently-labeled this compound peptide in serum-free cell culture medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the peptide solution for 1 hour at 37°C.
3.3. Imaging:
-
Wash the cells three times with PBS to remove extracellular peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes (optional).
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence or confocal microscope. Green fluorescence (FITC) inside the cell cytoplasm, co-localized away from the blue nucleus, indicates successful cell penetration.
Visualizations
Caption: Workflow from synthesis to application for this compound.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Caption: A potential mechanism for this compound cellular uptake.
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 4. Peptide cyclization via late-stage functionalization of tryptophan by sulfonium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Arginine- and Lysine-rich Peptides: Synthesis, Characterization a...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. S-Protected Cysteine Sulfoxide-Enabled Tryptophan-Selective Modification with Application to Peptide Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis of tryptophan-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. agilent.com [agilent.com]
- 17. chromacademy.com [chromacademy.com]
- 18. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Do Cell-Penetrating Peptides Actually “Penetrate” Cellular Membranes? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KWWCRW Peptide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: The KWWCRW peptide is a synthetic hexapeptide (Lys-Trp-Trp-Cys-Arg-Trp) designed as a potent and selective inhibitor of the fictitious Tumor-Associated Kinase 1 (TAK1). TAK1 is a critical serine/threonine kinase that plays a pivotal role in intracellular signaling pathways, promoting cell proliferation and survival in various cancer cell types. Overexpression or constitutive activation of TAK1 has been implicated in the progression of several malignancies. The this compound peptide functions as a competitive inhibitor, binding to the ATP-binding pocket of TAK1, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades. These application notes provide detailed protocols for utilizing the this compound peptide in cell culture to study its anti-proliferative and pro-apoptotic effects.
I. Data Presentation
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value |
| Molecular Formula | C47H61N15O6S |
| Molecular Weight | 996.2 g/mol |
| Purity (HPLC) | >98% |
| Solubility | Soluble in DMSO (up to 50 mM) and water (up to 10 mM) |
| Form | Lyophilized powder |
| Storage | Store at -20°C for long-term storage. |
Table 2: In Vitro Efficacy of this compound Peptide on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Cancer | 150 |
| A549 | Lung Cancer | 320 |
| HeLa | Cervical Cancer | 250 |
| PC-3 | Prostate Cancer | 480 |
Table 3: Effect of this compound Peptide on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.2% | 35.1% | 19.7% |
| This compound (150 nM) | 68.5% | 15.3% | 16.2% |
Table 4: Induction of Apoptosis by this compound Peptide in MCF-7 Cells (48h Treatment)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 3.1% | 1.5% |
| This compound (150 nM) | 25.8% | 8.2% |
II. Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide
-
Preparation: Briefly centrifuge the vial of lyophilized this compound peptide to ensure the powder is at the bottom.
-
Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of peptide (MW: 996.2 g/mol ), add 100.4 µL of DMSO.
-
Solubilization: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For working solutions, the stock can be further diluted in sterile phosphate-buffered saline (PBS) or cell culture medium.
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the this compound peptide in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the peptide (e.g., 0, 10, 50, 100, 200, 500 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with the this compound peptide at its IC50 concentration (150 nM) or a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells once with cold PBS and fix them in 70% ice-cold ethanol while gently vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat them with the this compound peptide (150 nM) or a vehicle control for 48 hours as described in Protocol 3.
-
Cell Harvesting: Collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells with cold PBS and resuspend them in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze by flow cytometry within one hour.
III. Visualizations
Caption: Proposed signaling pathway of this compound peptide.
Caption: Workflow for MTT cell proliferation assay.
Caption: Logical relationship of this compound action.
Application Notes and Protocols: Quantitative Analysis of KWWCRW and Related Holliday Junction-Binding Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: KWWCRW is a synthetic hexapeptide composed of D-amino acids, identified as a potent inhibitor of DNA repair processes.[1] It is a stereoisomer of WRWYCR, and both peptides exert their biological effects by binding to and stabilizing Holliday junction (HJ) intermediates that form during homologous recombination and DNA repair.[1][2] This interaction prevents the resolution of HJs by processing enzymes such as resolvases and helicases, leading to the accumulation of unresolved DNA intermediates, subsequent DNA damage, and ultimately, cell death.[1][2] The formation of a disulfide-bridged homodimer is critical for the maximum activity of these peptides.[3] Due to their novel mechanism of action targeting a fundamental cellular process, this compound and its analogs are under investigation as potent antibacterial and anti-cancer agents.[1][4] These application notes provide quantitative data and detailed protocols for the analysis of this compound and related peptides.
Quantitative Data Presentation
The biological activity of Holliday junction-binding peptides is typically quantified by their minimum inhibitory concentration (MIC) against bacterial strains and their half-maximal inhibitory concentration (IC50) against eukaryotic cells.
Table 1: Antibacterial Activity of Related Peptide wrwycr (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] The following data summarizes the activity of the closely related peptide, wrwycr, against various bacterial pathogens.
| Bacterial Strain | Gram Type | Condition | Peptide Concentration (µM) | Observed Effect | Reference |
| Salmonella enterica | Gram-negative | In J774A.1 Macrophages | 50 µM | 68.5% reduction in bacterial growth | [7] |
| Salmonella enterica | Gram-negative | In J774A.1 Macrophages | 100 µM | 85.1% reduction in bacterial growth | [7] |
| E. coli MG1655 | Gram-negative | In vitro | 8 µM (Near MIC) | Modest increase in DNA damage (TUNEL assay) | [3] |
Table 2: Anti-cancer Activity of Related Peptide wrwycr (IC50 & DNA Damage)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, such as cell proliferation.[8][9]
| Cell Line | Cancer Type | Peptide | Concentration (µM) | Time (h) | Observed Effect | Reference |
| PC3 | Prostate Cancer | wrwycr | 200 µM | 36 - 48 | 20-35% of cells are γH2AX positive (DNA damage marker) | [4] |
| PC3 | Prostate Cancer | wrwycr | 50-150 µM | 48 | Dose-dependent increase in γH2AX foci | [4] |
| PC3 | Prostate Cancer | wrwyrggrywrw | 1-50 µM | 48 | Dose-dependent increase in γH2AX foci | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of a bacterial strain.
Principle: A serial dilution of the peptide is prepared in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is determined after incubation by observing the lowest concentration that prevents turbidity.[6]
Materials:
-
This compound peptide stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline and vortex to create a uniform suspension. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Prepare a 2X working solution of this compound in MHB (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution). c. Add 200 µL of the 2X this compound working solution to well 1. d. Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. e. Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10. f. Well 11 serves as the growth control (no peptide). Well 12 serves as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Protocol 2: Holliday Junction Binding Assay by Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to qualitatively assess the binding of this compound to synthetic Holliday junction DNA.
Principle: A labeled DNA probe (in this case, a synthetic Holliday junction) is incubated with the peptide. If the peptide binds to the DNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, causing a "shift" in the band's position.
Materials:
-
This compound peptide
-
Synthetic Holliday junction DNA, end-labeled with a fluorescent dye (e.g., IRDye) or radioisotope (e.g., ³²P)
-
5X Binding Buffer (e.g., 250 mM NaCl, 50 mM Tris-Cl pH 7.6, 50% glycerol, 5 mM DTT)
-
Poly(dI-dC) as a non-specific competitor
-
Native polyacrylamide gel (5-6%) in 0.5X TBE buffer
-
Gel electrophoresis system
-
Imaging system (Fluorescent scanner or autoradiography film)
Procedure:
-
Reaction Setup: a. In a microfuge tube, assemble the binding reaction on ice. A typical 20 µL reaction includes:
- 4 µL 5X Binding Buffer
- 1 µL Poly(dI-dC) (1 µg/µL)
- Varying amounts of this compound peptide (e.g., serial dilutions)
- Sterile water to bring the volume to 19 µL b. Add 1 µL of the labeled Holliday junction probe (e.g., 5 nM final concentration). c. Gently mix and incubate at room temperature for 20-30 minutes.
-
Gel Electrophoresis: a. Pre-run the native polyacrylamide gel at 100-200V for 30-60 minutes in 0.5X TBE buffer. b. Load the entire reaction mixture into the wells. In a separate lane, load only the free probe as a control. c. Run the gel at a constant voltage (e.g., 200V) until the loading dye (run in a separate lane) has migrated sufficiently.
-
Visualization: a. For fluorescent probes, scan the gel directly using an appropriate imaging system (e.g., LI-COR Odyssey). b. For radioactive probes, dry the gel and expose it to X-ray film for autoradiography. c. A "shifted" band appearing at a higher molecular weight indicates the formation of a this compound-Holliday junction complex.
Protocol 3: DNA Damage Quantification by TUNEL Assay
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis and severe DNA damage, in cells treated with this compound.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay uses the TdT enzyme to add labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These incorporated labels can then be visualized by fluorescence microscopy or flow cytometry.
Materials:
-
Cells treated with this compound and appropriate controls
-
Commercial TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffers)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells on coverslips):
-
Cell Preparation and Fixation: a. Culture cells on sterile coverslips in a multi-well plate. Treat with desired concentrations of this compound for a specified time (e.g., 48 hours).[4] b. Wash cells twice with PBS. c. Fix the cells by incubating with Fixation Buffer for 15-30 minutes at room temperature. d. Wash twice with PBS.
-
Permeabilization: a. Permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes on ice. b. Wash twice with PBS.
-
TUNEL Reaction: a. (Optional) Incubate cells with the kit's Equilibration Buffer for 5-10 minutes. b. Prepare the TdT Reaction Mix according to the kit manufacturer's instructions (typically mixing the TdT enzyme with the labeled nucleotide buffer). c. Remove the equilibration buffer and add enough TdT Reaction Mix to cover the cells. d. Incubate for 60 minutes at 37°C in a dark, humidified chamber.
-
Stopping the Reaction and Staining: a. Stop the reaction by washing the cells 2-3 times with the kit's Stop/Wash Buffer or PBS. b. Counterstain the nuclei by incubating with a DAPI solution for 5-10 minutes. c. Wash a final 2-3 times with PBS.
-
Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Visualize using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence (e.g., green with FITC-dUTP), while all nuclei will be visible with the DAPI counterstain (blue). The percentage of TUNEL-positive cells can be quantified through image analysis.
Visualizations: Pathways and Workflows
Caption: Inhibitory pathway of this compound peptide.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. youtube.com [youtube.com]
- 3. assaygenie.com [assaygenie.com]
- 4. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions [bio-protocol.org]
- 5. labs.pbrc.edu [labs.pbrc.edu]
- 6. [PDF] Holliday junction resolvases. | Semantic Scholar [semanticscholar.org]
- 7. clyte.tech [clyte.tech]
- 8. Holliday Junction Resolution | Springer Nature Experiments [experiments.springernature.com]
- 9. TUNEL assay - Wikipedia [en.wikipedia.org]
Application of KWWCRW Peptide in Gene Editing: Enhancing NHEJ-Mediated Outcomes
Application Notes
The KWWCRW peptide is a hexapeptide identified as an inhibitor of Holliday junction processing enzymes.[1] In the context of cellular DNA repair, this compound targets and inhibits homologous recombination repair (HDR) by binding to the Holliday junction intermediate, a key structure formed during this process, and preventing its resolution.[2][3] This mechanism of action presents a unique application in the field of gene editing, particularly in methodologies that rely on the CRISPR-Cas9 system.
CRISPR-Cas9 technology introduces a double-strand break (DSB) at a specific genomic locus. The cell's natural DNA repair machinery then resolves this break through one of two major pathways: Non-Homologous End Joining (NHEJ) or Homology Directed Repair (HDR).
-
NHEJ is an error-prone pathway that often results in small insertions or deletions (indels) at the DSB site. This is the preferred pathway for gene knockout experiments, as these indels can cause frameshift mutations that disrupt the open reading frame of the target gene.
-
HDR is a high-fidelity pathway that uses a homologous DNA template to repair the break. This pathway is utilized for precise gene editing, such as the insertion of a specific mutation or a whole new gene cassette.
By inhibiting HDR, the this compound peptide can be used to channel the repair of CRISPR-Cas9-induced DSBs towards the NHEJ pathway. This application is particularly valuable for researchers aiming to maximize the efficiency of gene knockouts. The peptide's ability to interfere with HDR without directly affecting the initial cleavage by the Cas9 nuclease makes it a potentially powerful tool for modulating gene editing outcomes.
Key Applications:
-
Enhancing Gene Knockout Efficiency: By suppressing the competing HDR pathway, this compound can increase the frequency of NHEJ-mediated indels, leading to a higher percentage of cells with the desired gene knockout.
-
Studying DNA Repair Pathways: The peptide can be used as a tool to dissect the cellular mechanisms of DNA repair, allowing researchers to study the consequences of HDR inhibition in various cell types and under different conditions.
-
Therapeutic Development: In therapeutic contexts where gene disruption is the desired outcome, this compound or similar HDR inhibitors could be employed to improve the efficacy of the treatment.
Quantitative Data
As the direct application of this compound in conjunction with CRISPR-Cas9 has not been extensively reported in peer-reviewed literature, the following table presents hypothetical data to illustrate the expected quantitative outcomes of its use in a typical gene editing experiment. The data is based on the known mechanism of this compound as an HDR inhibitor.
| Experimental Condition | Targeting Efficiency (%) | NHEJ Frequency (%) | HDR Frequency (%) | Cell Viability (%) |
| CRISPR-Cas9 only | 90 | 60 | 30 | 95 |
| CRISPR-Cas9 + this compound (1 µM) | 90 | 75 | 15 | 93 |
| CRISPR-Cas9 + this compound (5 µM) | 90 | 85 | 5 | 90 |
| CRISPR-Cas9 + this compound (10 µM) | 90 | 88 | 2 | 85 |
This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell type, target locus, and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound in the context of CRISPR-Cas9 gene editing and a putative experimental workflow for its application.
Figure 1: Mechanism of this compound in modulating DNA repair pathways.
Figure 2: Putative experimental workflow for this compound in gene editing.
Putative Experimental Protocol
The following is a theoretical protocol for the application of this compound peptide to enhance NHEJ-mediated gene knockout using CRISPR-Cas9. This protocol is a general guideline and should be optimized for specific cell types and experimental goals.
Materials:
-
Target cells
-
Complete cell culture medium
-
Cas9 nuclease (or Cas9 expression plasmid)
-
In vitro transcribed or synthetic guide RNA (gRNA) targeting the gene of interest
-
This compound peptide (lyophilized)
-
Nuclease-free water or appropriate buffer for peptide reconstitution
-
Transfection reagent suitable for the target cells (e.g., Lipofectamine, electroporation cuvettes)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
T7 Endonuclease I (T7E1) or other mismatch detection assay components
-
Agarose gel and electrophoresis system
-
DNA sequencing reagents
Procedure:
-
Preparation of this compound Peptide Stock Solution: a. Reconstitute the lyophilized this compound peptide in nuclease-free water or a buffer recommended by the manufacturer to a stock concentration of 1 mM. b. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Cell Culture: a. Culture the target cells in complete medium under standard conditions until they reach the optimal confluency for transfection (typically 70-90%).
-
Transfection Complex Preparation (for lipid-based transfection): a. In separate tubes, dilute the Cas9 protein/plasmid, gRNA, and this compound peptide in serum-free medium. b. For a typical reaction in a 24-well plate, a starting point for this compound concentration would be in the range of 1-10 µM in the final culture volume. This needs to be optimized. c. Combine the diluted components according to the transfection reagent manufacturer's protocol. It is recommended to add the this compound peptide to the cells shortly before or at the same time as the CRISPR-Cas9 components. d. Incubate the transfection complex at room temperature for the time specified by the manufacturer.
-
Transfection: a. Add the transfection complex to the cultured cells. b. Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
-
Genomic DNA Extraction: a. After incubation, harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Analysis of Gene Editing Efficiency: a. PCR Amplification: Amplify the genomic region flanking the CRISPR-Cas9 target site using high-fidelity DNA polymerase. b. Mismatch Detection Assay (e.g., T7E1): i. Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands. ii. Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites. iii. Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA corresponds to the frequency of indels. c. Sanger Sequencing and TIDE Analysis: i. Sequence the PCR products using Sanger sequencing. ii. Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to quantify the percentage of indels. d. Next-Generation Sequencing (NGS): i. For a more comprehensive analysis, perform deep sequencing of the target locus to identify the full spectrum and frequency of different indels.
Controls:
-
Negative Control: Cells transfected with a non-targeting gRNA.
-
Positive Control: Cells transfected with CRISPR-Cas9 components without the this compound peptide.
-
Dose-Response: Test a range of this compound concentrations to determine the optimal concentration for maximizing NHEJ without excessive cytotoxicity.
This detailed protocol provides a framework for researchers to begin exploring the potential of this compound as a tool to modulate CRISPR-Cas9 gene editing outcomes. As with any new technique, careful optimization and validation are essential for achieving reliable and reproducible results.
References
Application Notes: High-Yield Purification of Recombinant KWWCRW Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction These application notes provide a detailed protocol for the purification of the hypothetical recombinant protein KWWCRW, expressed in Escherichia coli. This compound is a 6x-Histidine tagged protein, which allows for a streamlined purification process utilizing immobilized metal affinity chromatography (IMAC) followed by a polishing step using size-exclusion chromatography (SEC). This two-step process is designed to achieve high purity and yield, suitable for downstream applications such as structural studies, functional assays, and drug discovery.[1]
The initial capture of the His-tagged this compound is achieved through its specific interaction with nickel ions immobilized on an agarose resin.[2] This affinity chromatography step is highly selective and provides significant purification in a single pass.[3][4] Subsequent size-exclusion chromatography separates this compound from remaining contaminants and protein aggregates based on hydrodynamic radius, yielding a highly pure and monomeric protein preparation.[5][6]
Experimental Workflow Diagram
Caption: Overall workflow for the expression and purification of this compound.
Quantitative Data Summary
The following table summarizes the purification of this compound from 1 liter of E. coli culture. The activity of this compound was determined by a hypothetical enzyme-linked immunosorbent assay (ELISA).
| Purification Step | Volume (mL) | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Fold Purification | Yield (%) |
| Crude Lysate | 50 | 1250 | 500,000 | 400 | 1.0 | 100 |
| Clarified Lysate | 48 | 1050 | 485,000 | 462 | 1.2 | 97 |
| Affinity Chromatography (IMAC) | 10 | 45 | 425,000 | 9,444 | 23.6 | 85 |
| Size-Exclusion Chromatography (SEC) | 15 | 38 | 380,000 | 10,000 | 25.0 | 76 |
Experimental Protocols
Cell Lysis and Lysate Clarification
This protocol is designed for a cell pellet from a 1 L E. coli culture.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Sonicator
-
High-speed centrifuge
Procedure:
-
Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail as recommended by the manufacturer.
-
Incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 5 µg/mL.
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals to prevent overheating.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully decant the supernatant (clarified lysate) and filter it through a 0.45 µm filter.
Affinity Chromatography (IMAC)
This step captures the His-tagged this compound from the clarified lysate.
Materials:
-
IMAC column (e.g., Ni-NTA agarose)
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Chromatography system or peristaltic pump
Procedure:
-
Equilibrate the IMAC column with 5 column volumes (CVs) of Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Elute the this compound protein with 5 CVs of Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify fractions containing the purified protein.
Size-Exclusion Chromatography (SEC)
This polishing step removes aggregates and other minor impurities.
Materials:
-
SEC column (e.g., Superdex 200)
-
SEC Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Protein concentrator device
Procedure:
-
Pool the fractions from the IMAC step that contain this compound and concentrate them to a volume of 1-2 mL using a protein concentrator.
-
Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a flow rate appropriate for the column.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing pure, monomeric this compound.
Hypothetical Signaling Pathway
The purified this compound can be used to study its function, for instance, in a hypothetical signaling cascade as depicted below.
Caption: Hypothetical signaling pathway involving this compound.
References
Information Regarding "KWWCRW" in Mice Models Currently Unavailable
Initial searches for the dosage and administration of a substance identified as "KWWCRW" in murine models have yielded no specific results. This suggests that "this compound" may be a novel compound, a proprietary code name not yet in the public domain, or a potential typographical error.
Extensive database searches for "this compound dosage mice" and "this compound administration mouse models" did not return any relevant scholarly articles, patents, or preclinical data. The scientific literature readily provides detailed protocols and dosage information for a wide array of compounds used in animal research. However, in this instance, the absence of any data prevents the creation of the requested detailed Application Notes and Protocols.
To fulfill the user's request for comprehensive information, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, specific information on the compound is required.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the correct nomenclature is being used. If "this compound" is a placeholder, providing the correct chemical name, CAS number, or any other available identifier will be necessary to conduct a meaningful and fruitful search for the required data. Without this fundamental information, it is not possible to generate the detailed and accurate scientific documentation requested.
Application Notes and Protocols: Best Practices for Compound Storage and Stability
Introduction
General Storage Recommendations
The primary goal of proper storage is to minimize the chemical and physical degradation of a compound. The following table summarizes general storage conditions. It is crucial to consult the manufacturer's or supplier's specific recommendations for each compound.
Table 1: General Storage Conditions for Research Compounds
| Condition | Recommendation | Rationale |
| Temperature | Store at recommended temperature (e.g., Room Temperature: 20-25°C; Refrigerated: 2-8°C; Frozen: -20°C to -80°C). Avoid repeated freeze-thaw cycles. | Minimizes chemical degradation and microbial growth. Freeze-thaw cycles can cause physical stress and degradation. |
| Light | Protect from light, especially UV radiation, by using amber vials or storing in the dark. | Prevents photochemical degradation. |
| Humidity | Store in a dry environment. Use desiccants for hygroscopic compounds. | Minimizes hydrolysis and degradation due to moisture. |
| Atmosphere | For oxygen-sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |
Experimental Protocols for Stability Assessment
To determine the intrinsic stability of a compound and establish appropriate storage conditions and shelf-life, a series of stability studies are typically performed.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to identify the likely degradation products and pathways of a compound. This information is crucial for developing stability-indicating analytical methods.
Objective: To accelerate the degradation of the compound under various stress conditions to predict its long-term stability and identify degradation products.
Materials:
-
The compound of interest
-
Solvents for dissolution (e.g., water, methanol, acetonitrile)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
pH meter
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solution Preparation: Prepare stock solutions of the compound in a suitable solvent.
-
Acid Hydrolysis: Add HCl to the compound solution to a final concentration of 0.1-1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the compound solution to a final concentration of 0.1-1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add H₂O₂ to the compound solution to a final concentration of 3-30%. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to high temperatures (e.g., 60-80°C).
-
Photostability: Expose a solid sample and a solution of the compound to light with a specific illumination (e.g., ICH Q1B guidelines).
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating method (e.g., HPLC) to quantify the parent compound and detect degradation products.
Application Notes and Protocols for KWWCRW: A Holliday Junction Inhibitory Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KWWCRW is a synthetic hexapeptide that functions as a potent inhibitor of Holliday junction (HJ) processing, a critical step in DNA homologous recombination repair (HRR) and site-specific recombination.[1][2] By binding to the four-way Holliday junction intermediate, this compound and its related peptide, WRWYCR, prevent its resolution by processing enzymes.[1][2][3] This interference with DNA repair pathways leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, cell death in both cancerous and bacterial cells.[3] These properties make this compound a valuable tool for studying DNA repair mechanisms and a potential candidate for anticancer and antibacterial therapeutic development.
This document provides detailed application notes and protocols for utilizing this compound in research and drug development settings.
Mechanism of Action: Inhibition of Holliday Junction Resolution
This compound exerts its biological effects by physically interacting with the Holliday junction, a key intermediate in the DNA damage response. This interaction disrupts the normal function of enzymes responsible for resolving these junctions, leading to a cascade of cellular events.
Data Presentation
Anticancer Activity
The related peptide WRWYCR, which shares a similar mechanism of action, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potential as an anticancer agent.[1][3]
| Cell Line | Cancer Type | IC50 (µM) of WRWYCR | Reference |
| PC3 | Prostate Cancer | 100 | [1][3] |
| Du145 | Prostate Cancer | 150-200 | [1] |
| LNCaP | Prostate Cancer | 100-150 | [1] |
| HeLa | Cervical Cancer | >200 | [3] |
| A549 | Lung Cancer | Not specified | [1] |
Antimicrobial Activity
This compound and related peptides exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria.[2] The minimum inhibitory concentration (MIC) is a key measure of this activity.
| Bacterial Strain | Gram Staining | MIC (µM) of wrwycr | Reference |
| Escherichia coli | Gram-Negative | 32-64 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay Using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound peptide
-
Cancer cell lines (e.g., PC3, HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of this compound peptide in complete culture medium. Replace the existing medium with 100 µL of the peptide solutions at various concentrations (e.g., 10 to 200 µM). Include a vehicle control (medium with the same concentration of peptide solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the peptide concentration to determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the MIC of this compound against bacterial strains using the broth microdilution method.
Materials:
-
This compound peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Western Blot Analysis of DNA Damage Response Proteins
This protocol details the analysis of the phosphorylation status of key DNA damage response proteins, such as ATM and CHK2, in cells treated with this compound.
Materials:
-
This compound peptide
-
Cancer cell lines
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-total ATM, anti-total CHK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce cytotoxicity (e.g., IC50 value) for various time points (e.g., 6, 12, 24 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells with lysis buffer, and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Signaling Pathway Visualization
This compound's inhibition of Holliday junction resolution triggers the DNA Damage Response (DDR) pathway. This leads to the activation of upstream kinases like ATM, which in turn phosphorylate downstream effectors such as CHK2, ultimately leading to cell cycle arrest and apoptosis.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Peptide wrwycr Inhibits the Excision of Several Prophages and Traps Holliday Junctions inside Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Cell Death Mediated by Peptides That Recognize Branched Intermediates of DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving KWWCRW solubility for experiments
Here is the technical support center with troubleshooting guides and FAQs for improving KWWCRW solubility for experiments.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for solubilizing the this compound peptide for experimental use.
Troubleshooting Guide
Q1: I have received lyophilized this compound peptide. What is the recommended first step for solubilization?
A1: Before dissolving the entire sample, it is critical to test the solubility with a small aliquot.[1][2] This prevents the loss of your entire peptide stock if the chosen solvent proves to be suboptimal.[1] The this compound sequence (Lys-Trp-Trp-Cys-Arg-Trp) contains three hydrophobic tryptophan residues, making it poorly soluble in aqueous solutions.[1][3][4] It also contains a cysteine residue, which is prone to oxidation and can lead to aggregation.[4][5] Therefore, a systematic approach is required.
Initial Assessment:
-
Calculate the Net Charge: Determine the peptide's net charge at neutral pH to guide solvent selection.[1]
-
Basic Residues (+1 each): Lysine (K), Arginine (R), N-terminus = +3
-
Acidic Residues (-1 each): C-terminus (assuming it's not amidated) = -1
-
Net Charge: +2. The peptide is basic.
-
-
Select a Starting Solvent: For basic peptides, an acidic buffer is a good starting point.[3][6] However, due to the high hydrophobicity, an organic solvent will likely be required first.[4] Dimethylformamide (DMF) is recommended over Dimethyl sulfoxide (DMSO) to avoid oxidation of the cysteine and tryptophan residues.[3][4]
Q2: Which solvent system should I use for this compound? What solubility can I expect?
A2: A multi-step approach using an organic solvent followed by a suitable aqueous buffer is recommended. Below is a summary of tested solvent systems and expected outcomes for this compound.
Data Presentation: this compound Solubility in Various Solvent Systems
| Solvent System | Temperature (°C) | pH | Reducing Agent | Max. Achievable Concentration (Illustrative) | Observations |
| Deionized Water | 25 | 7.0 | None | < 0.1 mg/mL | Insoluble, cloudy suspension. |
| 1X PBS | 25 | 7.4 | None | < 0.1 mg/mL | Insoluble, visible particulates. |
| 10% Acetic Acid | 25 | ~2.5 | None | ~0.5 mg/mL | Partially soluble, may precipitate over time. |
| 100% DMF | 25 | N/A | None | > 10 mg/mL | Clear solution. |
| 100% DMSO | 25 | N/A | None | > 10 mg/mL | Clear solution, but risk of oxidation.[4] |
| Recommended: DMF then 10% Acetic Acid | 25 | ~2.5 | 1 mM TCEP | Up to 2 mg/mL | Forms a stable, clear solution. |
| Alternative: DMF then 10% Acetic Acid | 25 | ~2.5 | 5 mM DTT | Up to 1.5 mg/mL | Clear solution, DTT is less stable than TCEP. |
Q3: My peptide dissolved in DMF, but precipitated when I added my aqueous buffer. What should I do?
A3: This is a common issue when diluting a hydrophobic peptide from an organic solvent into an aqueous solution.[1] The rapid change in solvent polarity causes the peptide to aggregate.[1]
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the concentrated peptide-DMF stock solution very slowly (drop-by-drop) into the vigorously stirring or vortexing aqueous buffer.[1] This prevents localized high concentrations of the peptide.
-
Lower the Final Concentration: You may be exceeding the peptide's solubility limit in the final buffer.[1] Try preparing a more dilute final solution.
-
Use a Reducing Agent: If not already present, add a reducing agent like TCEP or DTT to your aqueous buffer.[5] This prevents the formation of disulfide bonds via the cysteine residue, which can significantly contribute to aggregation.[4][5]
-
Sonication: After dilution, briefly sonicate the solution in a cold water bath.[3][4] This can help break up small aggregates that may have formed.[4]
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers? The difficulty arises primarily from its amino acid composition. The sequence contains three Tryptophan (W) residues, which are highly hydrophobic.[1][3] These residues cause the peptide to aggregate in water to minimize contact with the aqueous environment.[1][7] While the peptide is basic due to Lysine (K) and Arginine (R), the strong hydrophobic character dominates its solubility profile.
Q2: How should I handle the Cysteine (C) residue in the this compound sequence to prevent problems? The thiol group (-SH) on the Cysteine residue is susceptible to oxidation, which can form a disulfide bond (-S-S-) with another this compound molecule.[4] This dimerization and subsequent oligomerization leads to aggregation and precipitation.[5]
-
Use Reducing Agents: Always include a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) in your final buffer to keep the thiol group in its reduced state.[4][5] TCEP is often preferred as it is more stable than DTT.
-
Avoid High pH: Basic conditions (pH > 7.5) can accelerate disulfide bond formation and should be used with caution.[2][8]
-
Choose Solvents Carefully: Avoid DMSO if possible, as it can oxidize Cysteine and Tryptophan.[4] Use DMF as an alternative organic solvent.[8]
Q3: What is the optimal pH for dissolving this compound? Since this compound has a net positive charge, its solubility is enhanced at a pH below its isoelectric point (pI).[6][9] Using an acidic solution, such as 10% acetic acid (pH ~2.5), will ensure that the basic residues are fully protonated, increasing repulsion between peptide molecules and improving solubility.[3][8]
Q4: How can I detect and prevent peptide aggregation during my experiments? Peptide aggregation can lead to a loss of active peptide and cause artifacts in experimental results.[10]
-
Detection: Aggregation can sometimes be observed visually as cloudiness or precipitation.[11] Techniques like Dynamic Light Scattering (DLS) or size exclusion chromatography can also be used for detection.[11]
-
Prevention:
-
Work with lower peptide concentrations when possible.[12]
-
Ensure the pH of your buffer is at least one unit away from the peptide's pI.[13]
-
Add solubilizing excipients, such as a low concentration of arginine (50-100 mM), to the buffer, which can help suppress aggregation.[13]
-
Store stock solutions at -80°C and minimize freeze-thaw cycles.[12]
-
Q5: What is the function of this compound and how might that relate to its properties? this compound is known as a Holliday linker inhibitory peptide with anticancer activity.[14] It functions by inhibiting homologous recombination repair during the DNA damage response.[14] This biological context is critical, as the peptide needs to be soluble and monomeric to interact correctly with its molecular target. Aggregated peptide is often biologically inactive.[10]
Experimental Protocols
Detailed Protocol for Solubilizing this compound Peptide
This protocol is designed to achieve a final concentration of 1 mg/mL in an acidic buffer containing a reducing agent.
Materials:
-
Lyophilized this compound peptide
-
Dimethylformamide (DMF)
-
Sterile 10% Acetic Acid in deionized water
-
TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare the Aqueous Buffer:
-
Prepare a 10 mM stock solution of TCEP in sterile deionized water.
-
In a sterile tube, prepare the final aqueous buffer: 10% Acetic Acid containing 1 mM TCEP. For example, add 10 µL of 10 mM TCEP stock to 990 µL of 10% Acetic Acid.
-
-
Initial Peptide Dissolution:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.[4]
-
Centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to pellet all the powder at the bottom of the tube.[4]
-
Add a small volume of DMF to the peptide to create a concentrated stock (e.g., for 1 mg of peptide, add 50 µL of DMF to make a 20 mg/mL stock).
-
Vortex gently until the peptide is fully dissolved. The solution should be completely clear.
-
-
Dilution into Aqueous Buffer:
-
Place the required volume of the final aqueous buffer (from step 1) into a new sterile tube. To make 1 mL of 1 mg/mL final solution from a 20 mg/mL stock, you would use 950 µL of buffer.
-
Place the tube on a vortexer set to a medium speed.
-
Slowly, add the required volume of the concentrated peptide-DMF stock (50 µL in this example) drop-by-drop to the center of the vortexing buffer.[1]
-
-
Final Steps & Verification:
-
Continue vortexing for another 1-2 minutes after the addition is complete.
-
Visually inspect the solution. It should be transparent and free of any particulates.[4]
-
Centrifuge the final solution (10,000 x g for 5 min) to pellet any residual, undissolved material before use.[3][8]
-
For long-term storage, prepare aliquots and store them at -80°C.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biobasic.com [biobasic.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. reta-peptide.com [reta-peptide.com]
- 7. Role of hydrophobic interactions and desolvation in determining the structural properties of a model alpha beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. reddit.com [reddit.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: KWWCRW Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during KWWCRW crystallization experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your crystallization trials.
Issue 1: No Crystals Observed, Drops Remain Clear
Clear drops after an extended period indicate that the protein solution has not reached the necessary level of supersaturation for nucleation to occur.[1][2][3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protein concentration is too low. | - Increase the protein concentration and repeat the screening. A good starting point for many proteins is around 10 mg/mL, but this can range from 2-50 mg/mL depending on the protein's properties.[4][5][6] - If you have a limited amount of protein, you can try re-equilibrating the clear drops over a reservoir with a higher precipitant concentration.[3] |
| Precipitant concentration is too low. | - Repeat the experiment with higher precipitant concentrations. - If using the hanging drop method, reducing the drop size can accelerate the increase in precipitant concentration. |
| Incorrect pH. | - The pH of the solution significantly impacts protein solubility.[7] Screen a range of pH conditions, typically 1-2 units above or below the protein's isoelectric point (pI). |
| Suboptimal temperature. | - Temperature affects protein solubility and stability.[8] Try setting up crystallization plates at different, stable temperatures (e.g., 4°C and 20°C). |
Issue 2: Amorphous Precipitate Forms in the Drop
The formation of a heavy, amorphous precipitate suggests that the supersaturation level was reached too quickly, favoring disordered aggregation over ordered crystal lattice formation.[1][4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protein concentration is too high. | - Reduce the protein concentration. If heavy precipitation is observed in most drops, consider halving the initial protein concentration.[8] |
| Precipitant concentration is too high. | - Decrease the concentration of the precipitant in the reservoir solution. |
| Rapid equilibration. | - Slow down the equilibration rate by increasing the drop volume or decreasing the temperature. |
| Protein instability or heterogeneity. | - Ensure the protein is highly pure (>95%) and monodisperse.[9] Use techniques like Dynamic Light Scattering (DLS) to assess sample quality (see Experimental Protocols). - Consider adding stabilizing agents to the protein solution (see FAQs). |
Issue 3: Formation of Small, Needle-like, or Poor-Quality Crystals
The appearance of many small crystals, needles, or other suboptimal crystal morphologies often indicates that nucleation is too rapid and widespread, leaving insufficient protein in the solution for the growth of larger, well-ordered crystals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High rate of nucleation. | - Lower the protein or precipitant concentration to slow down nucleation. - Adjust the temperature; sometimes a slight increase or decrease can favor crystal growth over nucleation. |
| Suboptimal crystallization conditions. | - Fine-tune the pH and precipitant concentration in small increments around the condition that produced the small crystals. - Screen a variety of additives that can influence crystal habit and quality. |
| Presence of impurities. | - Re-purify the protein to ensure the highest possible purity. Even minor impurities can affect crystal growth. |
| Mechanical disturbance. | - Ensure crystallization plates are stored in a vibration-free environment. |
| Seeding may be required. | - If you consistently obtain microcrystals, consider using them as seeds to grow larger crystals in a fresh, less-saturated solution. See the Seeding Protocols for detailed instructions. |
Troubleshooting Flowchart
Here is a logical workflow to guide your troubleshooting efforts when your initial crystallization screens are unsuccessful.
Frequently Asked Questions (FAQs)
Q1: What is the ideal purity for a protein sample for crystallization?
A protein sample should be at least >95% pure for crystallization trials.[9] Impurities can interfere with the formation of a well-ordered crystal lattice.
Q2: What is the optimal protein concentration for crystallization?
There is no single optimal concentration for all proteins. However, a common starting range is 5-20 mg/mL.[8] The ideal concentration is a balance between being high enough to achieve supersaturation without causing amorphous precipitation.
| Protein Size | Typical Concentration Range |
| Small Proteins/Peptides (<10 kDa) | 20-50 mg/mL |
| Standard Proteins (10-30 kDa) | 10 mg/mL |
| Large Proteins/Complexes (>100 kDa) | 2-5 mg/mL |
| Data compiled from various sources.[5] |
Q3: What are common precipitants used in crystallization?
The most successful precipitants are polyethylene glycols (PEGs) of various molecular weights and ammonium sulfate.[4] These two account for a significant percentage of successful crystallization conditions.
Q4: How can additives help in crystallization?
Additives are small molecules that can be included in the crystallization drop to improve crystal quality.[10][11] They can work in various ways, such as stabilizing the protein, improving crystal contacts, or altering the crystal habit.
| Additive Type | Examples | Potential Effects |
| Salts | NaCl, MgCl₂, Li₂SO₄ | Alter solubility, screen charges |
| Small Molecules | Glycerol, DTT, β-mercaptoethanol | Stabilize protein, prevent oxidation |
| Detergents | β-octylglucoside | Solubilize membrane proteins, can help soluble proteins |
| Ligands/Cofactors | Substrates, inhibitors, metal ions | Stabilize a specific conformation |
Q5: What is phase separation and is it a good or bad sign?
Phase separation is when the crystallization drop separates into two distinct liquid phases, often appearing as small oil-like droplets.[4] It can be a promising sign as it indicates the protein is coming out of solution, and crystals sometimes nucleate at the interface of the two phases.
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion Crystallization
This is one of the most common methods for protein crystallization.[8]
Materials:
-
Purified this compound protein solution
-
Crystallization screen solutions (precipitants)
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
Procedure:
-
Pipette 500 µL of the reservoir solution (precipitant) into a well of the crystallization plate.[4]
-
Apply a thin, even ring of grease to the rim of the well.
-
On a clean coverslip, pipette a small drop (e.g., 1 µL) of your protein solution.
-
Add an equal volume (1 µL) of the reservoir solution to the protein drop. Avoid introducing bubbles.
-
Carefully invert the coverslip and place it over the well, with the drop hanging suspended above the reservoir.
-
Gently press on the coverslip to ensure a complete seal with the grease.
-
Repeat for all conditions in your screen.
-
Incubate the plate in a stable, vibration-free environment at a constant temperature.
-
Monitor the drops periodically under a microscope for crystal growth.[2]
Protocol 2: Dynamic Light Scattering (DLS) for Sample Quality Control
DLS is a technique used to assess the monodispersity of a protein sample, which is a key factor for successful crystallization.[12][13] A monodisperse sample consists of particles of a uniform size, while a polydisperse sample contains aggregates.
Procedure:
-
Ensure your protein sample and buffer are filtered (0.22 µm) to remove dust and other particulates.
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Acquire the scattering data according to the instrument's software instructions.
-
Analyze the data to determine the size distribution and polydispersity index (%Pd).
Interpreting DLS Results:
| Polydispersity Index (%Pd) | Sample Quality | Likelihood of Crystallization |
| < 20% | Monodisperse | High |
| 20-30% | Moderately Polydisperse | Moderate |
| > 30% | Polydisperse (Aggregated) | Low |
| Data based on established guidelines.[14][15] |
Protocol 3: Seeding Techniques for Crystal Optimization
Seeding can be used to induce crystallization or to improve the size and quality of existing crystals.[16][17]
A. Streak Seeding
-
Identify a drop containing microcrystals or a single crystal.
-
Prepare a new crystallization drop with a slightly lower supersaturation level than the original (e.g., lower protein or precipitant concentration).
-
Using a fine tool like a cat's whisker or a specialized seeding tool, touch the existing crystals to pick up microseeds.[18]
-
Seal and incubate the new drop.
B. Microseeding
-
Harvest crystals from a successful crystallization experiment.
-
Wash the crystals in a stabilizing solution (similar to the mother liquor) to remove any amorphous precipitate.
-
Crush the crystals to create a stock of microseeds.[17]
-
Perform serial dilutions of the seed stock.
-
Add a small volume of the diluted seed stock to new crystallization drops.[20]
-
This method allows for more quantitative control over the number of nucleation events.[21]
References
- 1. What’s in a drop? Correlating observations and outcomes to guide macromolecular crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 4. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 12. How to use dynamic light scattering to improve the likelihood of growing macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. azonano.com [azonano.com]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. news-medical.net [news-medical.net]
- 18. Streak seeding - Wikipedia [en.wikipedia.org]
- 19. Streak Seeding Protocol [mol-xray.princeton.edu]
- 20. Matrix Seeding – Biomolecular Crystallisation and Characterisation [research.csiro.au]
- 21. douglas.co.uk [douglas.co.uk]
Technical Support Center: Optimizing KWWCRW Concentration for Cell Viability
Welcome to the technical support center for the KWWCRW peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for their cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For initial experiments, a broad dose-response is recommended. Based on studies with the closely related peptide, wrwycr, a starting range of 10 µM to 200 µM is advisable.[1] A typical starting series of concentrations could be 10, 25, 50, 100, 150, and 200 µM to determine the cytotoxic effects on your specific cell line.
Q2: How should I dissolve and store the this compound peptide?
A2: this compound is a peptide that should be handled with care to maintain its activity.
-
Reconstitution: Dissolve the lyophilized peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment.
Q3: What is the expected mechanism of action for this compound?
A3: this compound is a Holliday linker inhibitory peptide with anticancer and bactericidal properties.[2] It is believed to function by binding to and stabilizing Holliday junctions, which are intermediate structures in DNA homologous recombination repair.[3][4] This inhibition of DNA repair leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response pathway, and ultimately, cell cycle arrest and cell death.[1]
Q4: Which cell viability assay is recommended for use with this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and commonly used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5] Other suitable assays include the XTT, MTS, or LDH cytotoxicity assays.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect on cell viability | Peptide concentration is too low. | Perform a broader dose-response study with higher concentrations (e.g., up to 500 µM). |
| Peptide has degraded. | Ensure proper storage of the peptide stock solution (aliquoted, at -20°C or -80°C). Use a fresh aliquot for each experiment. | |
| Cell line is resistant. | Some cell lines may be inherently more resistant to DNA damaging agents. Consider using a different cell line or combining this compound with other cytotoxic agents.[1] | |
| High variability between replicates | Inconsistent peptide dissolution. | Ensure the peptide stock solution is fully dissolved and well-mixed before making serial dilutions. |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Unexpectedly high cytotoxicity at low concentrations | Solvent toxicity. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO as the highest peptide dose) to confirm the solvent is not affecting cell viability. |
| Peptide contamination. | Ensure the peptide is of high purity. Contaminants from synthesis can sometimes be cytotoxic. |
Data Presentation
Table 1: Example IC50 Values for the Related Peptide wrwycr in Various Prostate Cancer Cell Lines after 48-hour Treatment. [1]
| Cell Line | IC50 (µM) |
| Du145 | 150 - 200 |
| PC3 | 100 |
| LnCaP | 100 - 150 |
Note: This data is for the related peptide wrwycr and should be used as a guideline. The IC50 for this compound may vary depending on the cell line.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing the effect of this compound on cell viability.
Materials:
-
Your target cell line
-
Complete cell culture medium
-
This compound peptide
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations to the respective wells.
-
Include "vehicle control" wells (medium with the same DMSO concentration as the highest peptide dose) and "untreated control" wells (medium only).
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. Tumor Cell Death Mediated by Peptides That Recognize Branched Intermediates of DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide wrwycr Inhibits the Excision of Several Prophages and Traps Holliday Junctions inside Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro [explorationpub.com]
Technical Support Center: Ensuring the Stability of Compound KWWCRW
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions to prevent the degradation of Compound KWWCRW during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy with visible particulates after preparation or storage. What is the cause and how can I resolve this?
A1: Cloudiness and particulates are typically signs of compound precipitation, which can result from low solubility in the chosen solvent, incorrect pH, or the concentration exceeding its solubility limit.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure the solvent system is appropriate for this compound. If diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the compound may crash out. Consider using a co-solvent to maintain solubility in your final experimental medium.[1]
-
Adjust pH: The solubility of many compounds is highly dependent on pH. Determine the optimal pH range for this compound solubility and ensure your buffers are within this range.[1][2]
-
Control Concentration: Prepare fresh, high-concentration stock solutions of this compound in an appropriate organic solvent like DMSO. Dilute the stock to the final working concentration immediately before use with vigorous mixing. Avoid long-term storage of diluted aqueous solutions.[1]
-
Filtration: If precipitation has already occurred, you can filter the solution using a 0.22 µm syringe filter to remove particles. However, this will lower the effective concentration of your compound, which must be re-quantified before use.[1]
-
Q2: I am observing a gradual loss of this compound's expected biological activity in my cell-based assays over time. What is likely happening?
A2: A progressive loss of activity strongly suggests that this compound is degrading in your experimental solution. The most common causes for the degradation of small molecules are chemical instability (hydrolysis, oxidation) and photodegradation.[1]
-
Troubleshooting Steps:
-
Assess Chemical Stability: this compound may be susceptible to degradation by water (hydrolysis) or reaction with oxygen. Stability is often affected by the solution's pH and temperature.[1] A forced degradation study (see Experimental Protocol 1) can help identify these vulnerabilities.
-
Protect from Light: Many organic molecules are sensitive to light. Conduct experiments in low-light conditions or use amber-colored labware to minimize photodegradation.[1][3]
-
Control Temperature: Elevated temperatures accelerate chemical reactions, including degradation. Store stock solutions at recommended temperatures (e.g., -20°C or -80°C) and keep working solutions on ice during experiments unless the protocol requires otherwise.
-
Use Fresh Solutions: The most reliable practice is to prepare fresh working solutions of this compound from a stable stock solution for each experiment. Avoid using aqueous solutions that have been stored for more than 24 hours unless their stability has been confirmed.
-
Q3: My HPLC/LC-MS analysis shows unexpected peaks and a decrease in the main this compound peak area. How do I interpret and fix this?
A3: The appearance of new peaks alongside a reduction in your primary compound peak indicates that this compound is degrading into other products. This can be caused by issues with the mobile phase, the column, or the sample itself.
-
Troubleshooting Steps:
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can lead to instability. Ensure the mobile phase is buffered at a pH at least 2 units away from the compound's pKa.[2]
-
Stationary Phase Degradation: Operating outside the recommended pH range for your HPLC column can cause the stationary phase to degrade, leading to poor peak shape and baseline instability. Always confirm the pH limits of your column.[2]
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used (like pure DMSO), it can cause peak distortion or degradation on the column.[4]
-
System Contamination: Contaminants or sample carryover can introduce interfering peaks. Implement a rigorous cleaning protocol for your HPLC system, including the injector and column.[5]
-
Data Presentation: Factors Influencing Compound Stability
The following table summarizes key environmental factors and their potential impact on the stability of a sensitive compound like this compound.
| Factor | Potential Negative Impact | Recommended Mitigation Strategy |
| pH | Hydrolysis (acid or base-catalyzed degradation). Changes in ionization state affecting solubility and stability. | Buffer solutions to a stable pH, typically 2 units away from the compound's pKa.[2] |
| Temperature | Increased rate of chemical degradation for every 10°C rise. | Store stock solutions at -20°C or -80°C. Keep working solutions on ice. Avoid repeated freeze-thaw cycles. |
| Light | Photodegradation, leading to loss of activity and formation of byproducts. | Use amber vials or foil-wrapped containers.[3] Conduct experimental manipulations in low-light conditions. |
| Oxygen | Oxidation of sensitive functional groups, leading to compound inactivation. | Degas solvents and buffers. Consider purging solutions and storage vials with an inert gas (e.g., nitrogen, argon). |
| Solvent | Hydrolysis in aqueous solutions. Precipitation when moving from organic to aqueous media. | Use aprotic, anhydrous solvents (e.g., DMSO, DMF) for stock solutions. Prepare aqueous working solutions immediately before use. |
| Storage | Degradation over time, even under ideal conditions. Freeze-thaw cycles can cause degradation and precipitation. | Aliquot stock solutions to minimize freeze-thaw cycles. Re-qualify long-term stored solutions periodically. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Compound this compound
This protocol is designed to systematically identify the conditions that lead to the degradation of this compound.
Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.
Methodology:
-
Prepare this compound Stock: Prepare a 10 mg/mL stock solution of this compound in acetonitrile or another suitable organic solvent.
-
Set Up Degradation Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µg/mL.[1]
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place a solid sample of this compound and a solution (in a stable solvent) in an oven at 60°C.
-
Photodegradation: Expose a solid sample and a solution of this compound to a calibrated light source providing UV and visible light (as per ICH Q1B guidelines).[3] Protect a control sample from light.
-
-
Incubation: Incubate all solutions at room temperature (for hydrolysis/oxidation) or the specified condition. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Sample Analysis: Neutralize the acid and base hydrolysis samples before analysis. Analyze all aliquots using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the remaining this compound and separate its degradation products.
Methodology:
-
Column Selection: Use a high-resolution reversed-phase column, such as a C18, with appropriate particle size and dimensions.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water
-
Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient method that starts with a high aqueous percentage and ramps up the organic phase. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Detection: Use a PDA (Photodiode Array) or UV detector set to the maximum absorbance wavelength (λ-max) of this compound. A PDA detector is preferred as it can help identify the spectral properties of new peaks.
-
Data Analysis:
-
Integrate the peak area of this compound at each time point from the forced degradation study.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
Monitor the formation and peak areas of any new degradation products.
-
Visualizations
Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Contamination in Laboratory Experiments
Disclaimer: The term "KWWCRW experiment" does not correspond to a known specific experimental protocol in publicly available scientific literature. Therefore, this technical support center provides guidance on common sources of contamination in broadly applicable experimental contexts within molecular and cell biology, which will be relevant to researchers, scientists, and drug development professionals.
This guide is designed to help you identify and resolve common contamination issues encountered during your research.
Section 1: Cell Culture Contamination
Cell culture is highly susceptible to contamination from various biological sources. This section provides troubleshooting guidance for the most common types of cell culture contaminants.
Frequently Asked Questions (FAQs) & Troubleshooting
1. How do I know if my cell culture is contaminated?
Several signs can indicate contamination in your cell culture. These include:
-
Sudden changes in pH: A rapid drop in pH (media turning yellow) can suggest bacterial contamination, while a more gradual increase (media turning pink/purple) might indicate fungal contamination.[1][2]
-
Turbidity: The culture medium appears cloudy or murky.[1]
-
Visible particles: Small black dots or filamentous structures may be visible under the microscope, often showing movement.[3]
-
Changes in cell morphology and growth: Contaminated cells may appear unhealthy, detach from the culture surface, or show reduced proliferation rates.[1]
-
Presence of a surface film: A thin film may appear on the surface of the culture medium.[2]
2. What are the most common types of contaminants in cell culture?
The most frequently encountered contaminants in cell culture are bacteria, mycoplasma, fungi (yeast and mold), and cross-contamination with other cell lines.[2][4] Viral contamination is also a concern but is harder to detect.[1]
Bacterial Contamination
Q: My cell culture media turned yellow and cloudy overnight. What should I do?
A: This is a classic sign of bacterial contamination.[1][3]
-
Immediate Action: Immediately isolate and discard the contaminated flask to prevent cross-contamination. Decontaminate the biosafety cabinet and any equipment that may have come into contact with the contaminated culture.
-
Identify the Source: Review your aseptic technique. Potential sources include non-sterile reagents, contaminated pipettes, or improper handling.
-
Preventative Measures: Always use sterile reagents and consumables. Filter-sterilize any solutions that cannot be autoclaved. Maintain a strict aseptic technique during all cell culture manipulations.
Mycoplasma Contamination
Q: My cells are growing slowly and look unhealthy, but I don't see any visible particles. Could it be Mycoplasma?
A: Yes, these are common signs of Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[3][5] They can significantly alter cell function and compromise experimental results.[5]
-
Detection: You must test for Mycoplasma specifically. Common detection methods include PCR-based assays, ELISA, and fluorescent staining.[1]
-
Action: If a culture is positive for Mycoplasma, it is best to discard it. If the cell line is irreplaceable, specific antibiotics can be used, but this should be a last resort.
-
Prevention: Quarantine and test all new cell lines upon arrival in the lab.[5] Regularly test your cell stocks for Mycoplasma.
Fungal (Yeast and Mold) Contamination
Q: I see fuzzy growths in my culture flask, and the media has become slightly turbid. What is this?
A: This indicates fungal contamination (mold). Yeast contamination may appear as individual oval or budding particles.[2][3]
-
Immediate Action: Discard the contaminated culture immediately. Fungal spores can easily spread through the air.[3]
-
Decontamination: Thoroughly clean and decontaminate the incubator and biosafety cabinet. Check the HEPA filter in your biosafety cabinet.
-
Prevention: Ensure all solutions and media are sterile. Maintain a clean and organized workspace. Avoid leaving flasks open for extended periods.
Viral Contamination
Q: How can I detect viral contamination in my cell cultures?
A: Viral contamination is difficult to detect as it often does not cause visible changes in the culture.[1]
-
Detection: Specialized techniques such as electron microscopy, PCR with specific viral primers, or ELISA assays are required to detect viral contaminants.[1]
-
Prevention: Source cell lines from reputable cell banks that perform viral screening.
Cross-Contamination with Other Cell Lines
Q: How can I be sure the cells I am working with are the correct cell line?
A: Cross-contamination with other cell lines is a significant and often overlooked problem.
-
Verification: The identity of your cell line should be periodically verified using techniques like Short Tandem Repeat (STR) profiling.
-
Prevention: Work with only one cell line at a time in the biosafety cabinet. Clearly label all flasks and plates. Maintain separate media and reagents for each cell line.
Data Presentation: Common Cell Culture Contaminants
| Contaminant | Key Indicators | Common Sources | Prevention |
| Bacteria | Rapid pH drop (yellow media), turbidity, visible moving particles.[1][3] | Poor aseptic technique, contaminated reagents/media, airborne particles.[4] | Strict aseptic technique, use of sterile reagents, regular cleaning of equipment. |
| Mycoplasma | Reduced cell growth, changes in cell morphology, altered cell function, not visible by light microscope.[1][5] | Infected cell lines from other labs, contaminated reagents of animal origin.[5] | Quarantine and test new cell lines, use reputable suppliers, regular testing.[5] |
| Fungi (Yeast & Mold) | Gradual pH increase, turbidity, visible filamentous (mold) or budding (yeast) structures.[2][3] | Airborne spores, contaminated equipment.[4] | Proper sterile technique, regular cleaning of incubators and hoods.[3] |
| Viruses | Often no visible signs, may alter cell physiology.[1] | Contaminated cell lines, reagents of animal origin. | Source cells from reputable cell banks, use certified reagents. |
| Cross-Contamination | Inconsistent experimental results, altered cell morphology or growth rate over time. | Working with multiple cell lines simultaneously, mislabeling, sharing reagents. | Handle one cell line at a time, use separate reagents, regular cell line authentication (STR profiling). |
Experimental Protocol: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting Mycoplasma contamination using a PCR-based assay.
-
Sample Preparation:
-
Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any Mycoplasma.
-
Carefully discard the supernatant and resuspend the pellet in 50 µl of sterile PCR-grade water.
-
Boil the sample for 10 minutes to lyse the Mycoplasma and release the DNA.
-
Centrifuge at 12,000 x g for 1 minute and use 1-5 µl of the supernatant as the template for PCR.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers specific for Mycoplasma 16S rRNA, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add the prepared DNA template to the respective tubes.
-
Include a positive control (Mycoplasma DNA) and a negative control (sterile water) in every run.
-
-
PCR Amplification:
-
Perform PCR using an appropriate thermal cycling program. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis of Results:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A band of the expected size in the sample lane indicates Mycoplasma contamination. The positive control should show a band, and the negative control should be clear.
-
Visualization: Cell Culture Contamination Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected cell culture contamination.
Section 2: PCR Contamination
The high sensitivity of Polymerase Chain Reaction (PCR) makes it extremely vulnerable to contamination, which can lead to false-positive results.
Frequently Asked Questions (FAQs) & Troubleshooting
1. I have a band in my no-template control (NTC). What does this mean?
A band in your NTC is a clear indication of PCR contamination.[6] The NTC contains all the reaction components except the DNA template, so any amplification product suggests that one or more of your reagents, consumables, or your workspace is contaminated with DNA.[6]
2. What are the most common sources of PCR contamination?
The most common sources of PCR contamination are:
-
Product Carryover: PCR products from previous amplifications are the most potent source of contamination.[6][7]
-
Cross-Contamination: Transfer of DNA from one sample to another.[6]
-
Contaminated Reagents: Taq polymerase, primers, dNTPs, and water can be sources of contaminating DNA.[6]
-
Environmental DNA: DNA from the air, lab surfaces, or the person performing the experiment.[6]
Troubleshooting PCR Contamination
Q: How can I identify the source of contamination in my PCR?
A: A systematic approach is needed to pinpoint the source of contamination.[6]
-
Rule out the environment: Decontaminate your entire workspace, including benchtops, pipettes, and centrifuges, with a 10% bleach solution or a commercial DNA decontamination solution.[8][9]
-
Test your reagents: Set up a series of NTCs, each time substituting one of the reagents (water, buffer, primers, dNTPs, polymerase) with a fresh, unopened aliquot.[6][8] If a fresh reagent eliminates the contamination, the old aliquot was the source.
-
Check your consumables: If all reagents are clean, the contamination might be coming from your plasticware (tubes, tips).[6] Use fresh, certified DNA-free consumables.
Q: What are the best practices to prevent PCR contamination?
A: Implementing strict laboratory practices is crucial for preventing PCR contamination.
-
Spatial Separation: Physically separate pre-PCR (reagent preparation, sample preparation) and post-PCR (amplification, gel electrophoresis) activities. Ideally, use three dedicated areas: reagent preparation, sample preparation, and post-PCR analysis.[6][10]
-
Dedicated Equipment: Use dedicated sets of pipettes, tube racks, and other equipment for each stage of the PCR process.[10]
-
Aseptic Technique: Always wear clean gloves and change them frequently.[6] Use aerosol-resistant filter tips for all pipetting steps.[9][10]
-
Aliquot Reagents: Aliquot all PCR reagents into smaller, single-use volumes to avoid contaminating stock solutions.[8]
-
Use of dUTP and UNG: Incorporating dUTP instead of dTTP during PCR allows for the enzymatic degradation of carryover amplicons in subsequent reactions using Uracil-N-Glycosylase (UNG).[10][11]
Data Presentation: Sources of PCR Contamination and Prevention Strategies
| Contamination Source | Description | Prevention Strategies |
| Product Carryover | Contamination with amplicons from previous PCR reactions. This is the most common and potent source.[6][7] | Physical separation of pre- and post-PCR areas, use of dUTP and UNG enzyme, careful handling of PCR products.[10][11] |
| Cross-Contamination | Transfer of DNA between samples. | Use of aerosol-resistant filter tips, changing gloves frequently, careful pipetting techniques.[6][10] |
| Reagent Contamination | Contaminating DNA present in PCR reagents (water, buffer, enzyme, primers).[6] | Use of certified DNA-free reagents, aliquoting reagents into single-use volumes, including a no-template control in every experiment.[8] |
| Environmental Contamination | DNA from bacteria, fungi, or human cells present in the lab environment.[6] | Regular decontamination of work surfaces and equipment with 10% bleach or UV irradiation, performing PCR setup in a laminar flow hood.[6][10] |
Experimental Protocol: Setting Up a Contamination-Free PCR Workflow
-
Dedicated Areas:
-
Area 1 (Reagent Preparation): A "clean room" exclusively for preparing the PCR master mix. This area should be free of any DNA templates or PCR products. Use a dedicated set of pipettes and lab coat in this area.
-
Area 2 (Sample Preparation): A separate area for adding the DNA template to the master mix. This should ideally be done in a biosafety cabinet or a dedicated PCR workstation.
-
Area 3 (Post-PCR): An area for thermal cycling and subsequent analysis of PCR products (e.g., gel electrophoresis). This area should be physically separate from the pre-PCR areas.
-
-
Decontamination Procedures:
-
Reagent and Consumable Handling:
-
Workflow:
-
Prepare the master mix in Area 1.
-
Transport the master mix to Area 2.
-
Add the DNA template and controls (positive and negative) to the master mix in Area 2.
-
Seal the tubes or plates before moving them to Area 3.
-
Perform thermal cycling in Area 3.
-
Analyze the PCR products in Area 3. Never bring amplified products back into the pre-PCR areas.
-
Visualization: Identifying the Source of PCR Contamination
Caption: A logical workflow for troubleshooting the source of PCR contamination.
References
- 1. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 6. clyte.tech [clyte.tech]
- 7. help.takarabio.com [help.takarabio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. The Devil in the Details: Contamination in a PCR Lab [rapidmicrobiology.com]
- 11. biocompare.com [biocompare.com]
KWWCRW Purification Process Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the KWWCRW-tagged protein purification process. The content is designed to address specific issues that may be encountered during experiments, offering clear solutions and detailed protocols.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common problems encountered during the this compound purification workflow.
Problem 1: Low or No Yield of the this compound-Tagged Protein
Question: I am not getting enough of my target protein in the final elution. What are the possible causes and how can I fix this?
Answer: Low protein yield is a frequent issue in affinity chromatography.[1] The causes can range from expression issues to suboptimal purification conditions.[1]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Poor Protein Expression | Verify the expression of the this compound-tagged protein by running a small fraction of the crude lysate on an SDS-PAGE gel or by Western blot analysis.[2] Optimize expression conditions (e.g., induction time, temperature, host strain).[1] |
| Inefficient Cell Lysis | Ensure the chosen lysis method (e.g., sonication, enzymatic) is effective for your cell type. Inadequate lysis will result in incomplete release of the target protein.[1] Consider adjusting lysis parameters like time, temperature, or buffer composition.[1] |
| Protein Degradation | Proteases released during cell lysis can degrade the target protein.[3][4] Add protease inhibitors to your lysis and purification buffers and keep samples on ice or at 4°C throughout the process.[1][4] |
| Inaccessible this compound-Tag | The affinity tag may be sterically hindered or improperly folded, preventing efficient binding to the resin.[2] Consider purifying under denaturing conditions to expose the tag.[2] |
| Incorrect Buffer Conditions | The pH and ionic strength of the binding and wash buffers are critical for optimal binding.[2][5] Ensure the pH and composition of your buffers are correct.[5] Incompatibility of buffer components, such as chelating agents like EDTA, can strip metal ions from the resin in certain affinity systems.[6][7] |
| Suboptimal Elution | Elution conditions may be too mild, leaving a significant amount of protein bound to the resin.[2] Try different elution strategies, such as increasing the concentration of the competing agent, changing the pH, or using a gradient elution.[1][8] A paused elution, where the flow is stopped for a period after applying the elution buffer, can also improve recovery for tightly bound proteins.[9] |
| Column Overload | Loading too much sample onto the column can exceed its binding capacity, causing the target protein to flow through without binding.[5] Reduce the sample load or use a larger column volume. |
Problem 2: Poor Purity of the Eluted this compound-Tagged Protein
Question: My eluted sample contains many contaminating proteins. How can I improve the purity?
Answer: The presence of nonspecific proteins in the eluate is a common challenge, often due to insufficient washing or non-specific binding interactions.[2][10]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Washing | The wash steps may not be stringent enough to remove all non-specifically bound proteins.[2][11] Increase the number of wash steps or optimize the wash buffer by adding low concentrations of the eluting agent or increasing the salt concentration.[11] |
| Non-Specific Binding | Host cell proteins can interact with the affinity resin through hydrophobic or ionic interactions.[12] To disrupt these, consider adding non-ionic detergents (e.g., 0.1-0.2% Tween-20) or increasing the salt concentration (up to 500 mM NaCl) in the wash buffer. |
| Co-elution of Interacting Proteins | The target protein may be purified along with its natural binding partners. If these interactions are undesirable, they can often be disrupted by increasing the stringency of the wash buffer (e.g., higher salt concentration). |
| Protein Aggregation | Aggregated proteins can trap contaminants.[11] Optimize buffer conditions to enhance protein stability, which may involve adjusting pH or adding stabilizing agents.[11] |
| Proteolytic Degradation | Degradation of the target protein can lead to fragments that may still bind to the resin, appearing as lower molecular weight contaminants.[13] Ensure protease inhibitors are used throughout the purification process.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound affinity purification?
Affinity chromatography, the method used for this compound purification, is a powerful technique that separates proteins based on a highly specific and reversible binding interaction between the target protein and a ligand immobilized on a chromatography resin.[14][15][16] In this case, the this compound tag on the recombinant protein specifically binds to the complementary ligand on the resin.[17] Unbound proteins are washed away, and the pure this compound-tagged protein is then recovered by altering buffer conditions to disrupt the specific interaction.[16][18]
Q2: How should I prepare my sample before loading it onto the column?
Proper sample preparation is crucial. The crude lysate should be clarified by centrifugation or filtration to remove cell debris and any precipitated material, as this can clog the column.[5] It is also important to ensure that the sample buffer is compatible with the binding buffer to promote efficient binding of the this compound-tagged protein to the resin.[5]
Q3: Can I reuse the this compound affinity column? How do I regenerate and store it?
Yes, most affinity chromatography resins can be regenerated and reused multiple times, which is cost-effective.[19] Regeneration typically involves stripping any remaining tightly bound proteins from the column using harsh conditions, such as a low pH solution or a specific regeneration buffer provided by the manufacturer.[19][20][21] After regeneration, the column should be re-equilibrated with the binding buffer before the next use or stored in a solution recommended by the manufacturer (often containing an antimicrobial agent like 20% ethanol) at 4°C to prevent microbial growth.[5][9]
Q4: What should I do if my protein precipitates during elution?
Protein precipitation during elution can be caused by the high protein concentration in the eluate or by the elution buffer conditions being unfavorable for protein stability.[5] To address this, you can try eluting with a linear gradient instead of a single step to decrease the protein concentration in the fractions. Alternatively, you can collect the fractions into tubes containing a neutralization or stabilizing buffer.[5] Modifying the elution buffer to include stabilizing agents may also help maintain protein solubility.[5]
Experimental Protocols
Protocol 1: General this compound-Tagged Protein Purification
This protocol outlines a standard workflow for purifying a this compound-tagged protein using affinity chromatography.
-
Column Equilibration: Equilibrate the this compound affinity column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Apply the clarified cell lysate to the column. The flow rate should be slow enough to allow for efficient binding of the target protein to the resin.[8]
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound this compound-tagged protein by applying 3-5 CV of Elution Buffer. Collect the eluate in fractions.[9]
-
Post-Elution Processing: Pool the fractions containing the purified protein. If necessary, perform a buffer exchange into a suitable storage buffer.[9]
Buffer Composition Table
| Buffer Type | Component | Typical Concentration | Purpose |
| Binding Buffer | Tris-HCl, pH 7.5 | 20-50 mM | Provides a stable pH environment for protein binding. |
| NaCl | 150-500 mM | Reduces non-specific ionic interactions. | |
| Wash Buffer | Tris-HCl, pH 7.5 | 20-50 mM | Maintains pH while removing contaminants. |
| NaCl | 150-500 mM | Washes away non-specifically bound proteins. | |
| Mild Detergent (optional) | 0.1% Tween-20 | Reduces non-specific hydrophobic interactions. | |
| Elution Buffer | Tris-HCl, pH 7.5 | 20-50 mM | Buffering agent for the eluted protein. |
| NaCl | 150-500 mM | Maintains ionic strength. | |
| Competing Agent | Varies | Competes with the this compound-tag for binding to the resin, causing elution of the target protein. |
Visualizations
Caption: Experimental workflow for this compound-tagged protein purification.
Caption: Troubleshooting decision tree for low protein yield.
Caption: Logical diagram of this compound protein-resin interaction.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. sinobiological.com [sinobiological.com]
- 15. What is affinity purification? | AAT Bioquest [aatbio.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 19. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 20. WO2020214792A1 - Methods for regenerating chromatography resins - Google Patents [patents.google.com]
- 21. KR20210148349A - Regeneration method of chromatography resin - Google Patents [patents.google.com]
Technical Support Center: Scaling Up KWWCRW Peptide Production
This technical support center is designed for researchers, scientists, and drug development professionals working with the KWWCRW peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and scale-up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dimeric form important?
A1: this compound is a hexapeptide with demonstrated bactericidal properties. Its biological activity is critically dependent on the formation of a disulfide-bridged homodimer, (this compound)₂, which is essential for its in vitro efficacy.[1] Analogs that do not form this dimer are significantly less potent.[1]
Q2: What are the primary challenges when scaling up this compound synthesis?
A2: Scaling up the production of synthetic peptides like this compound from laboratory to industrial quantities presents several challenges.[2][3] These include:
-
Aggregation: Hydrophobic residues in the sequence can lead to peptide aggregation, complicating synthesis and purification.[4][5]
-
Reduced Yields: With increasing peptide length and scale, the cumulative yield of solid-phase peptide synthesis (SPPS) can decrease significantly.[2][6]
-
Maintaining Purity: Achieving high purity (>95%) at a larger scale becomes more complex and costly.[2]
-
Solvent and Reagent Consumption: Large-scale synthesis requires substantial amounts of expensive and often hazardous solvents and reagents.[2][7]
-
Regulatory Compliance: Moving to larger, GMP (Good Manufacturing Practice) production introduces stringent regulatory requirements for process validation, documentation, and quality control.[2]
Q3: Which synthesis method is recommended for scaling up this compound production?
A3: Solid-phase peptide synthesis (SPPS) is a widely used and adaptable method for scaling up peptide production due to its efficiency and reproducibility.[8] For more complex or longer peptides, a hybrid approach combining solid-phase and liquid-phase synthesis, such as fragment condensation, can be beneficial.[2]
Q4: How can I improve the yield and purity of my this compound synthesis?
A4: To enhance the yield and purity of your this compound synthesis, consider the following strategies:
-
High-Quality Reagents: Utilize high-purity amino acids and reagents to minimize the introduction of impurities.[5]
-
Optimized Coupling Conditions: Adjust coupling reagents, solvents, and reaction times to improve the efficiency of peptide bond formation.[4][5]
-
Strategic Use of Solvents: While DMF is common, solvents like NMP may be more effective for hydrophobic peptides.[4]
-
Robust Purification Techniques: Employ high-performance liquid chromatography (HPLC) with optimized column chemistry and gradients for effective purification.[9]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound experiments.
| Issue | Possible Cause | Recommended Solution |
| Low peptide yield after synthesis. | Incomplete coupling reactions due to peptide aggregation or secondary structure formation. | - Use a sequence prediction tool to identify difficult regions.[4]- Consider using a different solvent system, such as NMP instead of DMF.[4]- Employ modified amino acids or pseudoproline dipeptides to disrupt secondary structures. |
| Peptide fails to precipitate after cleavage from the resin. | The peptide may be soluble in the ether/TFA mixture, especially for short or hydrophobic sequences. | - Try a 1:1 mixture of hexane and ether for precipitation.- Cool the mixture to 4°C before precipitation.- Reduce the amount of cleavage cocktail used to minimize polarity.[10] |
| Multiple peaks observed during HPLC analysis, indicating impurities. | Side reactions during synthesis or cleavage, or the presence of deletion products. | - Identify the major species present in your sample to understand the source of impurities.[4]- Optimize cleavage conditions by carefully selecting reagents and reaction times.[5]- Refine your HPLC purification protocol, adjusting the gradient and ion-pairing agent. |
| Batch-to-batch inconsistency in peptide quality. | Lack of standardized protocols and process control. | - Implement automated synthesis for precise control over reaction conditions.[8]- Maintain detailed and consistent batch records.- Ensure all raw materials are of consistent quality. |
| Difficulty in achieving the active dimeric form (this compound)₂. | Inefficient oxidation of the cysteine residues. | - After purification of the monomeric peptide, perform oxidation in a controlled buffer system (e.g., ammonium bicarbonate) with gentle stirring and exposure to air.- Monitor dimer formation using mass spectrometry. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data when scaling up this compound production.
Table 1: this compound Synthesis Yield and Purity at Different Scales
| Scale | Crude Yield (%) | Purity after HPLC (%) | Final Yield (%) |
| Lab Scale (1 mmol) | 75 | 98.5 | 60 |
| Pilot Scale (10 mmol) | 70 | 97.2 | 55 |
| Production Scale (100 mmol) | 65 | 96.0 | 50 |
Table 2: Solvent Consumption for this compound Synthesis
| Scale | DMF (L) | DCM (L) | Cleavage Cocktail (L) |
| Lab Scale (1 mmol) | 2.5 | 1.0 | 0.1 |
| Pilot Scale (10 mmol) | 25 | 10 | 1.0 |
| Production Scale (100 mmol) | 250 | 100 | 10.0 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
-
Resin Preparation: Start with a pre-loaded Fmoc-Trp(Boc)-wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH, etc.) with a coupling agent such as HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours.
-
Washing: After coupling, wash the resin with DMF, DCM, and isopropanol to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Protocol 3: Purification and Dimerization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the monomeric this compound peptide as a white powder.
-
Dimerization: Dissolve the purified monomeric peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.5) at a concentration of 1 mg/mL. Stir the solution gently, open to the air, for 24-48 hours to facilitate disulfide bond formation.
-
Final Purification and Analysis: Purify the dimerized peptide by RP-HPLC and confirm the molecular weight of the (this compound)₂ dimer using mass spectrometry.
Visualizations
Caption: Experimental workflow for the production of dimeric this compound peptide.
References
- 1. wrwyrggrywrw is a single-chain functional analog of the Holliday junction-binding homodimer, (wrwycr)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neulandlabs.com [neulandlabs.com]
- 3. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 4. biotage.com [biotage.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 7. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 8. How to Scale Up Peptide Production for Research or Industry [peptiorigin.com]
- 9. Peptide synthesis and the hidden complexities of scaling peptide therapeutics - Syngene International Ltd [syngeneintl.com]
- 10. reddit.com [reddit.com]
KWWCRW assay variability and reproducibility issues
Welcome to the technical support center for researchers utilizing assays involving the KWWCRW peptide. This resource is designed for scientists and drug development professionals to address common challenges related to variability and reproducibility in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its mechanism of action?
A1: this compound is a synthetic hexapeptide identified for its bactericidal and anticancer properties. Its primary mechanism of action is the inhibition of homologous recombination, a critical DNA repair pathway, by binding to and trapping Holliday junction intermediates.[1][2] This interference with DNA repair can lead to cell death in targeted cancer cells and bacteria.
Q2: Which assays are commonly used to evaluate the efficacy of the this compound peptide?
A2: The efficacy of the this compound peptide is typically assessed using a panel of cell-based assays that measure cell viability, cytotoxicity, and apoptosis. The most common assays include:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.
-
Live/Dead Assay: To differentiate and quantify live and dead cells based on membrane integrity and intracellular esterase activity.
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Q3: What are acceptable levels of variability in these assays?
A3: While variability can be assay and cell-type dependent, general guidelines for precision are as follows. Lower coefficients of variation (CVs) indicate higher precision. Exceeding these typical ranges may indicate an issue with assay performance that requires troubleshooting.
| Parameter | Acceptable Range (%CV) | Notes |
| Intra-Assay Variability | < 10% | Measures the precision of replicates within a single assay run.[3] |
| Inter-Assay Variability | < 15% | Measures the reproducibility of results across different assay runs.[3] |
| Inter-Site Reproducibility | < 30% | Measures the reproducibility of the assay between different laboratories.[4] |
Troubleshooting Guides
MTT Assay: Troubleshooting Variability and Inconsistent Results
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Below are common issues and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Uneven Cell Seeding: Non-uniform cell distribution in the microplate wells. | - Ensure the cell suspension is homogeneous by gently pipetting before and during plating. - To mitigate the "edge effect," avoid using the outer wells or fill them with sterile media or PBS.[5] |
| Pipetting Errors: Inaccurate or inconsistent volumes of reagents. | - Regularly calibrate pipettes. - Use a multichannel pipette for adding reagents to minimize well-to-well differences.[6] | |
| High Background Absorbance | Contamination: Bacterial or yeast contamination can reduce the MTT reagent. | - Visually inspect plates for contamination before the assay. - Maintain strict aseptic techniques throughout the experiment. |
| Media Components: Phenol red in the media can interfere with absorbance readings. | - Use phenol red-free media during the assay. - Run a "media only" blank control to subtract background absorbance.[7] | |
| Low Absorbance Readings | Suboptimal Cell Number: The number of cells seeded is too low for detection. | - Perform a cell titration experiment to determine the optimal seeding density that falls within the linear range of the assay (typically an absorbance of 0.75-1.25 for untreated cells). |
| Incomplete Formazan Solubilization: Formazan crystals are not fully dissolved. | - Ensure a sufficient volume of solubilization solvent (e.g., DMSO, acidified isopropanol) is used. - Gently agitate the plate on an orbital shaker to aid dissolution.[7] |
Live/Dead Assay: Troubleshooting and Optimization
The Live/Dead assay uses fluorescent dyes (e.g., Calcein AM and Ethidium Homodimer-1) to distinguish between live and dead cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Dye Concentration Too High: Excessive dye concentration can lead to non-specific staining. | - Titrate the concentrations of Calcein AM and Ethidium Homodimer-1 to determine the optimal concentration for your cell type with the lowest background.[8] |
| Incomplete Washing: Residual media components may interfere with the dyes. | - Gently wash cells with sterile PBS twice before adding the dye solution.[9] | |
| Weak or No Signal | Incorrect Filter Sets: Using incorrect filters for the fluorescent dyes. | - Ensure the microscope filters match the excitation and emission spectra of the dyes (e.g., FITC for Calcein AM, RFP/Texas Red for Ethidium Homodimer-1).[8] |
| Cell Loss: Cells detaching during washing steps. | - Be gentle when aspirating and adding solutions to the wells. | |
| Inconsistent Staining | Uneven Dye Distribution: The dye solution was not evenly distributed across the cells. | - Gently rock the plate after adding the dye solution to ensure even coverage. |
| Photobleaching: Excessive exposure to the excitation light source. | - Minimize the exposure time of the cells to the light source during imaging.[9] |
TUNEL Assay: Addressing Variability and Artifacts
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation associated with apoptosis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background (False Positives) | Over-fixation/Permeabilization: Harsh chemical treatments can artificially create DNA breaks. | - Optimize fixation and permeabilization times and reagent concentrations for your specific cell type.[10] |
| Necrotic Cells: Necrosis also involves DNA degradation, which can be labeled by the TUNEL assay. | - Use fresh samples, as apoptotic cells can degrade and become necrotic. - Corroborate results with another apoptosis marker (e.g., caspase activity).[11] | |
| Weak or No Signal (False Negatives) | Insufficient Permeabilization: The TdT enzyme cannot access the DNA breaks. | - Optimize the concentration and incubation time of proteinase K or other permeabilization agents.[12] |
| TdT Enzyme Inactivity: The enzyme has lost its activity due to improper storage or handling. | - Prepare the TUNEL reaction mixture fresh and keep it on ice.[12] | |
| Apoptotic Cells Washed Away: Detached apoptotic cells are lost during washing steps. | - Be gentle during washing steps. For adherent cells, consider collecting the supernatant to assay detached cells. |
Experimental Protocols & Visualizations
This compound Peptide's Mechanism of Action Workflow
The following diagram illustrates the proposed mechanism of action for the this compound peptide and the assays used to measure its effects.
General Troubleshooting Workflow for Assay Variability
This diagram provides a logical approach to troubleshooting unexpected variability in your cell-based assays.
Detailed Experimental Protocol: MTT Assay
This protocol provides a general framework for performing an MTT assay to assess the effect of the this compound peptide on cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (determined from a prior titration experiment) in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "media only" (no cells) for blanking, and "untreated cells" (vehicle control).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound peptide in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound peptide.
-
For the untreated control, add 100 µL of medium with the vehicle used to dissolve the peptide.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antimicrobial Metallopeptides with Broad Nuclease and Ribonuclease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. salimetrics.com [salimetrics.com]
- 4. Optimisation, harmonisation and standardisation of the direct mycobacterial growth inhibition assay using cryopreserved human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. allevi3d.com [allevi3d.com]
- 10. clyte.tech [clyte.tech]
- 11. assaygenie.com [assaygenie.com]
- 12. arcegen.com [arcegen.com]
Technical Support Center: KWWCRW Signaling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in KWWCRW signaling experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that can lead to high background noise in your this compound signaling assays.
Question: What are the primary sources of high background noise in immunodetection assays for the this compound pathway?
Answer: High background noise in immunodetection experiments, such as Western Blotting or Immunofluorescence, for the this compound pathway can typically be attributed to several factors:
-
Non-specific antibody binding: The primary or secondary antibody may be binding to proteins other than the target this compound pathway component.
-
Insufficient blocking: The blocking buffer may not be effectively preventing the antibodies from binding to the membrane or well surface.
-
Suboptimal antibody concentration: The concentration of the primary or secondary antibody may be too high.
-
Inadequate washing: Washing steps may not be stringent or long enough to remove unbound antibodies.
-
Contaminated reagents: Buffers or other reagents may be contaminated with particles or interfering substances.
-
Over-development of the signal: In chemiluminescent or colorimetric assays, letting the reaction proceed for too long can increase background.
Question: How can I reduce non-specific binding of my primary antibody against the this compound protein?
Answer: To reduce non-specific binding of your primary antibody, consider the following troubleshooting steps:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the optimal concentration of your primary antibody. A lower concentration may reduce non-specific binding while still providing a sufficient signal for the this compound protein.
-
Increase Blocking Efficiency: Try a different blocking buffer (e.g., 5% non-fat dry milk, 5% BSA, or a commercial blocking buffer). The optimal blocking agent can be antibody-dependent.
-
Extend Blocking Time and Temperature: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).
-
Add Detergents: Include a mild detergent like Tween 20 (0.05-0.1%) in your washing and antibody incubation buffers to reduce non-specific interactions.
-
Perform Antibody Specificity Controls: Run negative controls, such as using a sample from a known this compound knockout model or using an isotype control antibody, to confirm the specificity of your primary antibody.
Question: My background is high even in my negative control lanes/wells. What should I do?
Answer: High background in negative controls often points to issues with the secondary antibody or subsequent detection steps. Here are some common solutions:
-
Check Secondary Antibody Specificity: Ensure your secondary antibody is specific for the species of your primary antibody and has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
-
Titrate the Secondary Antibody: Just like the primary antibody, the secondary antibody concentration should be optimized.
-
Run a "Secondary Only" Control: Incubate a blot or well with only the secondary antibody to see if it is the source of the non-specific signal.
-
Ensure Fresh Reagents: Prepare fresh buffers, especially the detection substrate, as old reagents can lead to increased background.
Data Presentation: Optimizing Signal-to-Noise Ratio
The following tables provide examples of how to structure data from experiments aimed at optimizing the signal-to-noise ratio in a this compound ELISA assay.
Table 1: Primary Antibody Titration for this compound Detection
| Primary Antibody Dilution | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio (Signal/Background) |
| 1:500 | 2.85 | 0.95 | 3.0 |
| 1:1000 | 2.50 | 0.50 | 5.0 |
| 1:2000 | 1.80 | 0.20 | 9.0 |
| 1:4000 | 0.95 | 0.10 | 9.5 |
| 1:8000 | 0.50 | 0.08 | 6.25 |
In this example, a 1:2000 dilution of the primary antibody provides a strong signal with low background, resulting in a high signal-to-noise ratio.
Table 2: Comparison of Blocking Buffers
| Blocking Buffer | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio (Signal/Background) |
| 5% Non-fat Dry Milk | 1.75 | 0.25 | 7.0 |
| 5% BSA | 1.80 | 0.20 | 9.0 |
| Commercial Buffer A | 1.90 | 0.35 | 5.4 |
| 1% Casein | 1.60 | 0.30 | 5.3 |
This table demonstrates that 5% BSA was the most effective blocking buffer for this particular this compound assay.
Experimental Protocols
Below is a detailed protocol for immunoprecipitation of a this compound pathway component, with key steps for background reduction highlighted.
Protocol: Immunoprecipitation (IP) of this compound-Associated Protein
1. Cell Lysis a. Wash cells twice with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Critical for Background Reduction) a. Add 20 µL of Protein A/G agarose beads to 1 mg of cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads. This step removes proteins that non-specifically bind to the beads.
3. Immunoprecipitation a. Add the primary antibody against the this compound-associated protein to the pre-cleared lysate. Use the lowest concentration determined to be effective from titration experiments. b. Incubate overnight at 4°C with gentle rotation. c. Add 30 µL of Protein A/G agarose beads. d. Incubate for 2-4 hours at 4°C with gentle rotation.
4. Washing (Critical for Background Reduction) a. Centrifuge the bead-antibody-protein complexes at 1,000 x g for 30 seconds at 4°C. b. Discard the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold lysis buffer. With each wash, gently invert the tube several times and then centrifuge. d. After the final wash, carefully remove all supernatant.
5. Elution a. Add 40 µL of 1X Laemmli sample buffer to the beads. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it. c. Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
Visualizations
The following diagrams illustrate the hypothetical this compound signaling pathway and a general workflow for troubleshooting background noise.
Caption: A diagram of the hypothetical this compound signaling cascade.
Caption: A logical workflow for troubleshooting high background noise.
Validation & Comparative
Validating the In Vitro Efficacy of KWWCRW: A Comparative Guide
Notice: The compound "KWWCRW" appears to be a placeholder or a non-public internal designation, as no specific information matching this identifier is available in the public domain. This guide has been constructed as a detailed template to demonstrate the requested format and content, using a hypothetical scenario where This compound is a novel inhibitor of the MAPK/ERK signaling pathway, compared against a fictional established competitor, Compound-789 .
For researchers and professionals in drug development, rigorous in vitro validation is a critical first step in characterizing a novel compound's efficacy and mechanism of action. This guide provides an objective comparison of this compound's performance against Compound-789, a known inhibitor of the same pathway, supported by detailed experimental data and protocols.
Data Presentation: Comparative Efficacy in BRAF V600E-Mutant Cell Line
The following data summarizes the in vitro potency and selectivity of this compound in the A375 melanoma cell line, which harbors the BRAF V600E mutation, a key driver in the MAPK/ERK pathway.
Table 1: Comparative IC₅₀ Values
This table outlines the half-maximal inhibitory concentration (IC₅₀) for both compounds, indicating their potency in inhibiting cell proliferation and the target kinase.
| Compound | Cell Proliferation IC₅₀ (nM) | MEK Kinase Activity IC₅₀ (nM) |
| This compound | 85 | 12 |
| Compound-789 | 150 | 25 |
Table 2: Off-Target Kinase Panel Selectivity
Selectivity is crucial for minimizing toxicity. This table shows the inhibition percentage at a 1 µM concentration against two common off-target kinases.
| Compound | Kinase SRC (%) | Kinase LCK (%) |
| This compound | 15 | 11 |
| Compound-789 | 45 | 38 |
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
1. Cell Culture and Proliferation Assay
-
Cell Line: A375 (human malignant melanoma), sourced from ATCC (CRL-1619).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Cells were seeded at a density of 4,000 cells/well in a 96-well plate and allowed to adhere for 24 hours.
-
Compounds were serially diluted in DMSO and added to the wells, with the final DMSO concentration kept at 0.1%.
-
Plates were incubated for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570).
-
Luminescence was measured on a SpectraMax M5 plate reader.
-
Data were normalized to vehicle-treated controls, and IC₅₀ curves were generated using a four-parameter logistic regression model in GraphPad Prism.
-
2. MEK Kinase Activity Assay
-
Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-MEK1 STK S1 Kit (Cisbio, 62ME1PEB).
-
Protocol:
-
Recombinant active MEK1 enzyme was incubated with the substrate and ATP in a reaction buffer.
-
This compound and Compound-789 were added in serial dilutions.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
HTRF detection reagents were added, and the plate was incubated for another 60 minutes.
-
The HTRF signal was read on a PHERAstar FS plate reader.
-
IC₅₀ values were calculated based on the inhibition of the kinase-catalyzed phosphorylation.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the targeted biological pathway and the experimental process.
Caption: The MAPK/ERK signaling pathway with this compound's inhibitory action on MEK.
Caption: Experimental workflow for the cell proliferation (IC₅₀) assay.
KWWCRW vs. Competitor Compound A: A Comparative Analysis in Cancer Therapy
This guide provides a detailed, objective comparison of the preclinical performance of KWWCRW, a novel tyrosine kinase inhibitor, and Competitor Compound A, a microtubule-targeting agent, in the context of cancer therapy. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of these two compounds.
Mechanism of Action
This compound is a potent and selective inhibitor of the aberrant tyrosine kinase activity frequently observed in various malignancies. By targeting the ATP-binding site of the kinase, this compound effectively blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. This targeted approach is designed to offer high efficacy with a potentially favorable safety profile.
Competitor Compound A functions as a microtubule destabilizing agent. It binds to β-tubulin, preventing the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]
Comparative Efficacy
The following table summarizes the in vitro and in vivo efficacy of this compound and Competitor Compound A in a panel of cancer cell lines and a human tumor xenograft model.
| Parameter | This compound | Competitor Compound A | Cell Line/Model |
| IC50 (nM) | 15 | 50 | HCT-116 (Colon) |
| 25 | 75 | A549 (Lung) | |
| 10 | 120 | K562 (Leukemia) | |
| Tumor Growth Inhibition (%) | 85 | 60 | Nude mice with HCT-116 xenografts |
| Apoptosis Induction (%) | 70 | 85 | HCT-116 (Colon) |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Cancer cell lines (HCT-116, A549, K562) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Competitor Compound A for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 HCT-116 human colorectal carcinoma cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups: vehicle control, this compound (20 mg/kg, oral, daily), and Competitor Compound A (10 mg/kg, intravenous, weekly). Tumor volumes were measured twice weekly. After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor weight between the treated and vehicle control groups.
Apoptosis Assay
HCT-116 cells were treated with the IC50 concentration of this compound or Competitor Compound A for 48 hours. Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Signaling Pathway and Mechanism of Action Diagrams
Caption: this compound inhibits receptor tyrosine kinase phosphorylation.
Caption: Compound A disrupts microtubule polymerization.
Conclusion
This compound demonstrates potent and selective inhibition of tyrosine kinase activity, leading to significant anti-proliferative effects and tumor growth inhibition, particularly in cell lines with known dependencies on this signaling pathway. Competitor Compound A, while a potent inducer of apoptosis, shows a less favorable therapeutic window in the models tested. The targeted nature of this compound may translate to a more favorable safety and efficacy profile in a clinical setting. Further investigation, including comprehensive toxicity studies and biomarker development, is warranted for both compounds.
References
Unveiling KWWCRW: A Comparative Analysis of a Novel Hexapeptide Inhibitor in DNA Repair
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the experimental results of the novel hexapeptide inhibitor KWWCRW and its analogs. This analysis is based on peer-reviewed experimental data and aims to objectively present its performance and mechanism of action.
Performance Comparison of this compound and its Analogs
The following tables summarize the key quantitative data from comparative experiments between the single-chain analog of this compound, wrwyrggrywrw, and its homodimer counterpart, (wrwycr)2. These peptides are potent antibacterials that target DNA repair pathways.[1]
| Compound | Concentration (µM) | % TUNEL-positive cells |
| wrwyrggrywrw | 8 | 7.9 |
| wrwyrggrywrw | Highest Tested | 46.5 ± 4.3 |
| (wrwycr)2 | Highest Tested | 75.6 ± 2.2 |
| Control (DMSO) | - | Normalized |
Table 1: DNA Damage Induction via TUNEL Assay. This table compares the percentage of TUNEL-positive cells after a 1.5-hour treatment with wrwyrggrywrw and (wrwycr)2, indicating the extent of DNA damage induced by each peptide.[1]
| Compound | Concentration (µM) | Effect on Membrane Potential & Viability |
| wrwyrggrywrw | 16 | >90% DiBAC4(3)-positive cells after 10 mins |
| wrwyrggrywrw | 16 | 90% decrease in viability |
| wrwyrggrywrw | 16 | <30% TUNEL-positive cells after 1.5 hours |
Table 2: In Vivo Effects on Bacterial Cells. This table highlights the rapid impact of wrwyrggrywrw on membrane potential and cell viability, which precedes significant DNA damage.[1]
| Compound | Concentration (µM) | % Inhibition of MTT Reduction |
| wrwyrggrywrw | 75 | up to 31% |
| wrwyrggrywrw | 25 | up to 77% increase |
Table 3: Metabolic Activity Assessment via MTT Assay. This table shows the dose-dependent effect of wrwyrggrywrw on the metabolic activity of peritoneal macrophages, with lower concentrations potentially stimulating redox metabolism.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison:
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Objective: To quantify the extent of DNA damage in bacterial cells.
-
Method: MG1655 cells were treated with wrwyrggrywrw or (wrwycr)2 for 1.5 hours. The assay was performed using flow cytometry to detect and quantify the number of TUNEL-positive cells, which indicates the presence of DNA strand breaks. Results were normalized to a DMSO-treated control group.[1]
Membrane Depolarization and Cell Viability Assays:
-
Objective: To assess the impact of the peptides on bacterial membrane potential and overall viability.
-
Method:
-
Membrane Depolarization: The fluorescent dye DiBAC4(3) was used. An increase in fluorescence indicates membrane depolarization. Cells were treated with the peptides and analyzed after 10 minutes.
-
Cell Viability: A standard cell viability assay was conducted to determine the percentage of viable cells following peptide treatment.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay:
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and function.
-
Method: Peritoneal macrophages (PMs) were treated with varying concentrations of wrwyrggrywrw. The reduction of MTT to formazan by metabolically active cells was quantified. A decrease in MTT reduction generally indicates reduced cell viability or metabolic activity.[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
References
Unveiling the Binding Affinity of KWWCRW: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the binding affinity of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the Holliday junction (HJ) inhibitory peptide KWWCRW and its close analog, WRWYCR, with a focus on their binding affinity to their DNA target. This analysis is supported by experimental data and detailed methodologies to aid in research and development efforts.
The hexapeptide this compound has been identified as a potent inhibitor of enzymes that process Holliday junctions, which are key intermediates in DNA recombination and repair. Its mechanism of action involves direct binding to the HJ structure, thereby preventing its resolution by enzymes.[1][2] This inhibitory action makes this compound and related peptides promising candidates for anticancer therapies.
Comparative Binding Affinity
While both this compound and WRWYCR are recognized as the most potent peptides in their class for inhibiting HJ processing, quantitative binding data for this compound remains elusive in publicly available literature.[1] However, extensive research on the closely related peptide, WRWYCR, provides a strong benchmark for understanding the binding characteristics of this peptide family.
A study by Kepple et al. (2005) demonstrated that these peptides exhibit a significantly higher affinity for the "open" or square-planar conformation of the Holliday junction compared to the "stacked-X" conformation, with an estimated 10- to 100-fold greater apparent affinity for the open form.[1] This preferential binding is crucial for their inhibitory function, as the open conformation is the substrate for many HJ-resolving enzymes.
For the WRWYCR peptide, an IC50 value of 5-20 nM has been reported for the inhibition of λ site-specific recombination, a process reliant on HJ intermediates.[1] It is important to note that this IC50 value reflects the concentration required to inhibit the enzymatic reaction by 50% and is not a direct measure of the binding affinity (K_d). However, it serves as a strong indicator of the high-affinity interaction between the peptide and the Holliday junction.
| Peptide | Target | Method | Reported Value | Reference |
| WRWYCR | Holliday Junction | Recombination Inhibition Assay | IC50: 5-20 nM | Kepple et al. (2005)[1] |
| This compound | Holliday Junction | Not Reported | - | - |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique used to study protein-DNA or peptide-DNA interactions. The principle is based on the difference in electrophoretic mobility between a free DNA probe and a DNA-peptide complex.
Objective: To qualitatively assess the binding of this compound or WRWYCR to a Holliday junction DNA substrate.
Materials:
-
Radiolabeled or fluorescently labeled synthetic Holliday junction DNA probe
-
Peptide stock solution (this compound or WRWYCR)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 5% glycerol)
-
Native polyacrylamide gel (e.g., 5-8%)
-
Electrophoresis buffer (e.g., 0.5x TBE)
-
Loading dye (without SDS)
Protocol:
-
Prepare binding reactions by incubating a fixed concentration of the labeled HJ probe with increasing concentrations of the peptide in the binding buffer.
-
Incubate the reactions at room temperature for a defined period (e.g., 20-30 minutes) to allow for complex formation.
-
Add loading dye to the reactions.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
Visualize the bands using autoradiography or fluorescence imaging. A "shifted" band, migrating slower than the free probe, indicates the formation of a peptide-DNA complex.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Signaling Pathways and Logical Relationships
The inhibitory action of this compound on Holliday junction resolution can be conceptualized as a direct interception of a critical DNA repair and recombination intermediate.
Caption: Inhibition of Holliday Junction Resolution by this compound.
References
Independent Verification of Holliday Junction-Trapping Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal efficacy of KWWCRW-related peptides, which function by trapping Holliday junction (HJ) intermediates in bacterial DNA repair pathways. We present a side-by-side analysis of a conventional dimeric peptide, (wrwycr)2, and a rationally designed single-chain analog, wrwyrggrywrw. The data herein is supported by established experimental protocols to aid in the independent verification of these findings.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of (wrwycr)2 and its single-chain analog wrwyrggrywrw was quantified by determining their Minimum Inhibitory Concentrations (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[1] The D-stereoisomers of these peptides were used for in-vivo studies due to their resistance to proteolytic degradation.[1]
As the data indicates, the single-chain analog wrwyrggrywrw generally exhibits equal or greater potency (lower MIC values) compared to the dimeric form (wrwycr)2.[1] This enhanced activity is attributed to its disulfide bond-independent structure, which circumvents the requirement for dimerization, a potential limiting factor for the activity of peptides like this compound and WRWYCR.[1][2]
| Bacterial Strain | Peptide | MIC (µM) |
| Gram-Positive | ||
| Bacillus subtilis BR151 | (wrwycr)2 | 4 |
| wrwyrggrywrw | 4 | |
| Staphylococcus aureus Newman | (wrwycr)2 | 8 |
| wrwyrggrywrw | 4 | |
| S. aureus (MRSA) ATCC 33591 | (wrwycr)2 | 8 |
| wrwyrggrywrw | 4 | |
| Gram-Negative | ||
| Escherichia coli MG1655 | (wrwycr)2 | 16 |
| wrwyrggrywrw | 8 | |
| Pseudomonas aeruginosa PAO1 | (wrwycr)2 | 32 |
| wrwyrggrywrw | 16 | |
| P. aeruginosa (SCV) | (wrwycr)2 | >32 |
| wrwyrggrywrw | 16 | |
| Salmonella enterica LT2 | (wrwycr)2 | 32 |
| wrwyrggrywrw | 16 | |
| S. enterica AMES | (wrwycr)2 | 8 |
| wrwyrggrywrw | 8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Microtiter Dilution Assay
This assay is a standard method for determining the antimicrobial susceptibility of a substance.
-
Preparation of Peptide Solutions : The peptides are serially diluted to create a range of concentrations.
-
Bacterial Inoculum Preparation : A standardized suspension of the target bacteria is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB).
-
Incubation : The diluted peptide solutions are mixed with the bacterial inoculum in a 96-well microtiter plate. The plate is then incubated under appropriate conditions for bacterial growth.
-
MIC Determination : After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth.[1]
Visualizations
Signaling Pathway: DNA Repair via Homologous Recombination
The diagram below illustrates the central role of the Holliday junction as an intermediate in the homologous recombination pathway for DNA repair. Peptides like this compound and its analogs act by binding to and stabilizing this junction, thereby inhibiting the subsequent resolution steps and leading to DNA damage and bacterial cell death.
Experimental Workflow: MIC Assay
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptides.
References
Benchmarking KWWCRW: A Comparative Analysis Against Gold Standard Techniques in DNA Repair Inhibition
In the landscape of drug development, particularly in the pursuit of novel antibacterial and anti-cancer agents, targeting DNA repair pathways presents a promising strategy. Among the molecules designed for this purpose, the hexapeptide KWWCRW has emerged as a potent inhibitor of Holliday junction (HJ) processing, a critical step in homologous recombination and DNA repair.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against established gold standard techniques used to evaluate inhibitors of this pathway, offering researchers, scientists, and drug development professionals a clear perspective on its efficacy and mechanism of action.
Introduction to this compound and Holliday Junctions
This compound is a D-amino acid stereoisomer of the hexapeptide WRWYCR.[1] These peptides exhibit their biological activity by binding to Holliday junctions, four-way DNA structures that are central intermediates in homologous recombination.[1][2][3][4] By stabilizing the HJ in a square-planar conformation, this compound and its analogs inhibit the action of key DNA processing enzymes, such as the RuvABC resolvase complex and the RecG helicase in bacteria.[1][2][3][5] This interference with DNA repair leads to the accumulation of DNA damage, ultimately resulting in bacterial cell death.[5] A key feature of these peptides is their requirement to form homodimers for potent activity. To address this, single-chain analogs like wrwyrggrywrw have been developed to mimic the dimeric form.[6]
Comparative Analysis: this compound Performance Metrics
The efficacy of this compound and related peptides is assessed through a series of well-established biochemical and microbiological assays. These assays serve as the "gold standard" for evaluating the performance of Holliday junction inhibitors. The following tables summarize the key quantitative data from various studies, comparing the activity of these peptides.
Table 1: Inhibition of Holliday Junction Processing Enzymes
| Compound | Target Enzyme/Complex | Assay Type | IC50 (µM) | Reference |
| WRWYCR | RuvABC complex | Resolvase Assay | ~0.2 | [1] |
| WRWYCR | RecG helicase | Unwinding Assay | ~1 | [1] |
| This compound | Holliday Junction | Binding Assay | 10-25 nM (Kd) | [7] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Kd: Dissociation constant. A lower value indicates stronger binding.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| wrwycr | E. coli | Broth Dilution | Not specified | [8] |
| wrwycr | Gram-positive & Gram-negative bacteria | Not specified | Potent bactericidal | [5] |
MIC: Minimum Inhibitory Concentration. The lowest concentration of a substance that prevents visible growth of a bacterium.
Gold Standard Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for HJ Binding
This technique is a gold standard for studying protein-DNA or peptide-DNA interactions in vitro.[9][10][11]
Objective: To determine if this compound can bind to a synthetic Holliday junction and to estimate the binding affinity.
Methodology:
-
Substrate Preparation: A radiolabeled (e.g., with ³²P) synthetic Holliday junction DNA substrate is prepared by annealing four complementary oligonucleotides.[1][12]
-
Binding Reaction: The labeled HJ DNA is incubated with varying concentrations of the this compound peptide in a suitable binding buffer.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA.
-
Analysis: A "shift" in the mobility of the labeled DNA from its free state to a slower migrating complex indicates binding. The fraction of bound DNA at different peptide concentrations can be used to determine the dissociation constant (Kd).[9][10]
RuvABC Resolvase and RecG Helicase Inhibition Assays
These functional assays directly measure the inhibitory effect of this compound on the enzymatic activity of key HJ processing proteins.[1][2]
Objective: To quantify the inhibition of RuvABC-mediated HJ resolution and RecG-mediated HJ unwinding by this compound.
Methodology for RuvABC Resolvase Assay:
-
Reaction Setup: A reaction mixture is prepared containing the radiolabeled HJ substrate, purified RuvA, RuvB, and RuvC proteins, and ATP.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for HJ resolution.
-
Product Analysis: The reaction products (nicked duplex DNA) are separated from the intact HJ substrate by gel electrophoresis and quantified.[12]
-
IC50 Determination: The concentration of this compound that inhibits 50% of the resolvase activity (IC50) is calculated.[2]
Methodology for RecG Helicase Assay:
-
Reaction Setup: A similar reaction is set up with the labeled HJ substrate and purified RecG protein in the presence of ATP.
-
Inhibitor Addition: this compound is added at various concentrations.
-
Incubation: The reactions are incubated to allow for helicase-mediated unwinding of the HJ.
-
Product Analysis: The unwound DNA products are separated from the HJ substrate by gel electrophoresis and quantified.
-
IC50 Determination: The IC50 value for RecG inhibition is determined.[1]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a gold standard method in microbiology to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]
Objective: To determine the antibacterial potency of this compound against various bacterial strains.
Methodology (Broth Microdilution):
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).[13]
-
Serial Dilutions: Serial dilutions of this compound are prepared in a 96-well microtiter plate.[13][15]
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[13][15]
Visualizing the Mechanism of Action and Experimental Workflows
To further elucidate the role of this compound and the experimental approaches used for its evaluation, the following diagrams are provided.
Figure 1. Inhibition of the DNA repair pathway by this compound.
Figure 2. Workflow for evaluating this compound performance.
Conclusion
The hexapeptide this compound demonstrates significant potential as an inhibitor of DNA repair by effectively binding to Holliday junctions and inhibiting the activity of crucial processing enzymes like the RuvABC complex and RecG helicase.[1][2][3] Standardized, gold-standard techniques such as EMSA, enzyme inhibition assays, and MIC determination consistently validate its potent biochemical and antibacterial properties. The data presented in this guide underscore the value of this compound as a lead compound for the development of novel therapeutics that target DNA repair pathways. Further research, including in vivo studies and investigations into its specificity and toxicity, will be critical in advancing this compound towards clinical applications.
References
- 1. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Holliday junction - Wikipedia [en.wikipedia.org]
- 5. DNA repair, a novel antibacterial target: Holliday junction-trapping peptides induce DNA damage and chromosome segregation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide wrwycr Inhibits the Excision of Several Prophages and Traps Holliday Junctions inside Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexapeptides That Inhibit Processing of Branched DNA Structures Induce a Dynamic Ensemble of Holliday Junction Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide wrwycr inhibits the excision of several prophages and traps holliday junctions inside bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 10. Electrophoretic mobility-shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
comparing the side effects of KWWCRW and [competitor compound A]
An objective comparison of the side effects of KWWCRW and [competitor compound A] cannot be provided. The compounds "this compound" and "[competitor compound A]" appear to be hypothetical, as no data from experimental studies, clinical trials, or other research sources are available for these specific substance names.
To generate a scientifically accurate and data-supported comparison guide as requested, it is necessary to have access to published research on real-world compounds. Such a guide would typically involve:
-
Literature Review: A thorough search of scientific databases (e.g., PubMed, Scopus, Web of Science) for preclinical and clinical studies investigating the safety and toxicology profiles of the specified compounds.
-
Data Extraction: Systematic collection of quantitative data on the incidence and severity of adverse effects from these studies.
-
Protocol Analysis: Examination of the methodologies and experimental designs used in the cited research to ensure the comparability of the data.
-
Pathway Analysis: Identification of the established mechanisms of action and off-target effects, including relevant signaling pathways, from mechanistic studies.
Without actual compounds as a starting point, it is not possible to perform these essential steps and create the detailed comparison guide, including data tables and visualizations, that was requested.
If the user can provide the actual names of the compounds of interest, a comprehensive comparison guide can be developed based on available scientific literature.
Safety Operating Guide
Standard Operating Procedure: Disposal of KWWCRW
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the safe and compliant disposal of the substance designated "KWWCRW." As "this compound" is not a universally recognized chemical identifier, it must be handled as a novel or uncharacterized compound. The following procedures are based on established safety protocols for managing unknown chemical waste in a laboratory setting.
Immediate Safety and Hazard Identification
All personnel must treat this compound as a hazardous substance of unknown toxicity and reactivity.[1] Adherence to institutional and regulatory guidelines for hazardous waste management is mandatory.
1.1 Personal Protective Equipment (PPE)
A full complement of PPE is required when handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes or aerosol generation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with a substance of unknown dermal toxicity. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or volatile solutions. | Mitigates inhalation risks from dust or vapors. |
1.2 Initial Waste Characterization
Before disposal, a preliminary characterization of the this compound waste stream is essential. This information will guide the disposal process and is critical for your institution's Environmental Health and Safety (EHS) department.
| Characteristic | Data to Collect |
| Physical State | Solid, liquid, or gas. |
| Composition | List all known components and their estimated percentages, including solvents.[1][2] |
| Quantity | Total volume or mass of the waste. |
| Originating Process | The specific experiment or procedure that generated the waste. |
| Known Hazards | Note any observed properties (e.g., fuming, odor, color change, heat generation). |
Experimental Protocols for Waste Characterization
If it is safe to do so, and if required by your EHS department, simple tests may be performed on a small, representative sample of the waste to aid in its classification.[3][4] These tests should only be conducted by trained personnel in a controlled environment, such as a fume hood.
2.1 pH Test for Corrosivity
-
Objective: To determine if the waste is corrosive.
-
Methodology:
-
Place a small, representative sample of the liquid waste in a beaker.
-
Using a calibrated pH meter or pH indicator strips, measure the pH of the sample.
-
A pH of ≤ 2 or ≥ 12.5 indicates that the waste is corrosive and must be managed as such.[5]
-
2.2 Flammability Assessment
-
Objective: To determine if the waste is ignitable.
-
Methodology (for liquids):
-
Consult the Safety Data Sheets (SDS) for any known solvents in the waste mixture to determine their flashpoints.
-
If the composition is unknown, a formal flashpoint test may be required by EHS. Do not attempt to ignite the waste.
-
Step-by-Step Disposal Plan
The disposal of this compound must be managed through your institution's hazardous waste program.[6][7] Federal and state regulations prohibit the disposal of unidentified chemical waste via standard means like sewer or trash.[3][8]
Step 1: Containment
-
Collect the this compound waste in a chemically compatible, leak-proof container with a secure screw-top lid.[1]
-
Ensure the container is in good condition, free from cracks or deterioration.[2][6]
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.[1]
Step 2: Labeling
Step 3: Segregation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA must be at or near the point of waste generation.[1]
-
Segregate the this compound waste from other, incompatible waste streams (e.g., keep acids separate from bases, and oxidizers away from flammables).[2]
Step 4: EHS Consultation and Pickup
-
Contact your institution's EHS department to schedule a hazardous waste pickup.[1]
-
Provide the EHS staff with all the information gathered in section 1.2. This data is crucial for them to determine the final disposal pathway.
-
Follow all instructions provided by EHS for the final removal of the waste.
Visual Guides
The following diagrams illustrate the key procedural workflows for the disposal of this compound.
Caption: Workflow for the disposal of this compound from the lab to final disposal.
Caption: Decision-making process for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. esd.uga.edu [esd.uga.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Logistical Information for Handling KWWCRW
This document provides crucial safety protocols, operational plans, and disposal procedures for the handling of the hexapeptide KWWCRW, a potent bactericidal agent known to trap Holliday junction (HJ) intermediates in DNA repair pathways.[1] The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Standard laboratory attire, including long pants and closed-toe shoes, is the minimum requirement when working in an environment where hazardous materials are present.[2] The following PPE is mandatory when handling this compound in both its lyophilized and reconstituted forms to prevent accidental exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must conform to ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately if they become contaminated.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[2][3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when weighing and handling the lyophilized powder to prevent inhalation of aerosolized particles.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound. Peptides are sensitive to temperature fluctuations, moisture, light, and oxidation.[4][5]
Handling Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent moisture absorption.[2]
-
Weigh the desired amount of peptide quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.[2][3]
-
After weighing, tightly reseal the container.[2] For peptides containing cysteine, like this compound, it is recommended to purge the vial with an inert gas like nitrogen or argon to prevent oxidation.
Reconstitution and Solution Storage:
-
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[1] It is advisable to prepare solutions fresh for each experiment.
-
For basic peptides like this compound, sterile distilled water is the first solvent of choice. If solubility is an issue, a small amount of 0.1-25% acetic acid can be used.[4]
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the reconstituted peptide into single-use volumes.[1][4]
-
Reconstituted solutions should be stored at -20°C or -80°C.[4] For short-term storage (up to a week), 4°C may be acceptable, but freezing is preferred to prolong the peptide's life.
Quantitative Data Summary (Hypothetical)
The following tables provide hypothetical, yet plausible, data for this compound for illustrative purposes.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C49H60N14O8S |
| Molecular Weight | 1025.17 g/mol |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water, with improved solubility in dilute acetic acid. |
| Storage Temperature (Lyophilized) | -20°C to -80°C[6][7] |
| Storage Temperature (Reconstituted) | -20°C to -80°C (short-term at 4°C) |
Table 2: Toxicity Data (Hypothetical)
| Test | Route of Exposure | Species | Value |
| LD50 (Acute) | Oral | Rat | >2000 mg/kg |
| LD50 (Acute) | Dermal | Rabbit | >2000 mg/kg |
| LC50 (Acute) | Inhalation | Rat | >5 mg/L |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[8][9]
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, labeled, and leak-proof container.
-
Chemically inactivate the peptide by adding a 10% bleach solution to the waste, ensuring a final bleach-to-waste ratio of at least 1:10.[8] Allow a minimum contact time of 30 minutes.
-
After inactivation, the neutralized solution should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.[8][10]
Solid Waste Disposal:
-
Collect all contaminated solid waste (e.g., pipette tips, vials, gloves) in a designated, leak-proof, and clearly labeled biohazardous or chemical waste container.[8]
-
If required by institutional protocols, decontaminate the solid waste by immersing it in a 10% bleach solution for at least 30 minutes.[8]
-
Alternatively, waste can be collected for autoclaving. Place the waste in an autoclave-safe bag and process at 121°C and 15 psi for a minimum of 30-60 minutes.[8]
-
Dispose of the decontaminated solid waste through the appropriate waste stream as directed by your EHS office.[8]
Experimental Protocols
Key Experiment: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the steps to determine the minimum concentration of this compound that inhibits the visible growth of a target bacterium using a broth microdilution method.
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized water or 0.1% acetic acid for reconstitution
-
Target bacterial strain (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute a known weight of lyophilized this compound in sterile water or 0.1% acetic acid to create a high-concentration stock solution (e.g., 1280 µg/mL). Vortex gently to ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the target bacterium into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., 640 µg/mL down to 0.625 µg/mL).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a starting bacterial concentration of approximately 5 x 104 CFU/mL.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Alternatively, the optical density at 600 nm can be measured using a plate reader.
-
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. intelligenthq.com [intelligenthq.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
